9-Bromofluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCDKANCCBEQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173020 | |
| Record name | Fluorene, 9-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-57-4 | |
| Record name | 9-Bromofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene, 9-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z497X72T8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Bromofluorene synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 9-Bromofluorene
Introduction
This compound is a pivotal aromatic organic compound that serves as a fundamental building block in advanced organic synthesis and materials science.[1] Its utility is primarily derived from the reactive bromine atom at the C9 position, which makes it an excellent substrate for a variety of chemical transformations.[1] This reactivity allows for the construction of complex π-conjugated systems, making this compound indispensable in the development of organic semiconductors, hole-transport materials, and luminescent compounds for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[1] The rigid, planar structure of the fluorene (B118485) core contributes to enhanced charge carrier mobility and thermal stability in the resulting materials.[1] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, tailored for researchers and professionals in chemistry and drug development.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the free-radical bromination of fluorene at the benzylic C9 position. This position is particularly reactive due to the stabilization of the resulting radical by the two adjacent aromatic rings.[1]
Primary Synthetic Route: Free-Radical Bromination with N-Bromosuccinimide (NBS)
The use of N-Bromosuccinimide (NBS) is highly favored for this transformation.[2] The reaction proceeds via a free-radical chain mechanism, which is highly selective for the benzylic position and avoids the undesired bromination of the aromatic rings.[1] A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is typically required to start the reaction.[1][3]
The overall reaction is as follows: Fluorene + N-Bromosuccinimide (NBS) → this compound + Succinimide (B58015)
Data Summary: Synthesis
The following table summarizes typical quantitative data for the synthesis of this compound using NBS.
| Parameter | Value | Reference |
| Starting Material | Fluorene | [3] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [3][4] |
| Initiator | Benzoyl Peroxide (BPO) | [3] |
| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂) | [3][4] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 3 - 72 hours | [3][4] |
| Reported Yield | 55% - 95% | [3][4] |
| Product Appearance | Yellow Solid | [3] |
| Melting Point | 102 - 104 °C | [3][5] |
Purification of this compound
Purification of the crude product is essential to remove unreacted fluorene, the succinimide byproduct, and any over-brominated species. The two most effective methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique to purify solid compounds.[6] The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures.[6][7] For this compound, solvents like methanol (B129727), ethanol, or isooctane (B107328) have been shown to be effective.[3][8] The process involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.[7]
Column Chromatography
Column chromatography is a powerful separation technique used to purify individual compounds from a mixture.[9][10] For this compound, this method is particularly useful for separating it from the non-polar starting material, fluorene. The separation is based on the differential adsorption of the compounds to a stationary phase (typically silica (B1680970) gel) as a mobile phase (a solvent or solvent mixture) passes through it.[10] Less polar compounds, like fluorene, travel down the column faster than more polar compounds. A gradient of solvents, such as hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane, is often used to elute the compounds effectively.[1][11]
Data Summary: Purification
| Method | Details | Expected Purity | Reference |
| Recrystallization | Solvents: Methanol, Ethanol, Isooctane. Involves dissolving the crude product in a minimum of hot solvent and cooling to induce crystallization. | High, removes succinimide and most unreacted fluorene. | [1][3][8] |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate or Hexane/Dichloromethane gradients. | Very high (Min. 98.0%). Excellent for removing compounds with different polarities, like fluorene. | [1][5][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via NBS Bromination
This protocol is adapted from established procedures.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add fluorene (e.g., 59.76 g, 0.36 mol).
-
Reagent Addition: Add carbon tetrachloride (360 ml), N-bromosuccinimide (64.1 g, 0.36 mol), and a catalytic amount of benzoyl peroxide (0.87 g, 0.0036 mol).[3]
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filtration: Filter the mixture to remove the solid succinimide.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure. This will yield a crude dark oil or yellow solid.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent, such as methanol.[3]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you may subsequently place it in an ice bath. Slow cooling is crucial for forming pure crystals.[7]
-
Collection: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Drying: Dry the purified crystals in a vacuum oven. The expected product is a yellow solid with a melting point of 102-104°C.[3]
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the prepared column.[11]
-
Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane. This will elute any unreacted fluorene first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like dichloromethane or ethyl acetate.[11] A typical gradient might start from 100% hexane and gradually increase to a 9:1 hexane:dichloromethane mixture.
-
Fraction Collection: Collect fractions and analyze them using TLC to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound CAS#: 1940-57-4 [m.chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. mt.com [mt.com]
- 7. amherst.edu [amherst.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. odinity.com [odinity.com]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. benchchem.com [benchchem.com]
9-Bromofluorene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromofluorene is an aromatic organic compound that serves as a crucial building block in organic synthesis and materials science.[1] Its utility is primarily derived from the reactivity of the bromine atom at the 9-position, making it a valuable precursor for a wide array of functionalized fluorene (B118485) derivatives.[1] This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Chemical and Physical Properties
This compound is a yellow to beige-orange crystalline powder at room temperature.[2] It is insoluble in water but soluble in many organic solvents.[2][3] It is also sensitive to air and should be stored in an inert atmosphere.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉Br | [4][5][6][7] |
| Molecular Weight | 245.11 g/mol | [4][5][6][8] |
| Melting Point | 101-104 °C (lit.) | [2][4][9] |
| Boiling Point | 288.79 °C (rough estimate) | [2][4] |
| Density | 1.4187 (rough estimate) | [2][4] |
| Appearance | White to light yellow powder to crystal | [2][4] |
| Solubility | Insoluble in water | [2][3][4] |
| CAS Number | 1940-57-4 | [4][6][7] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the bromine atom at the C9 position, which is benzylic and thus readily participates in various organic reactions.[1]
Nucleophilic Substitution Reactions
The bromine atom in this compound can be easily displaced by a variety of nucleophiles, including alkoxides, amines, and carbanions.[1] This makes it a versatile substrate for the synthesis of a wide range of 9-substituted fluorene derivatives.[1] For example, reaction with sodium methoxide (B1231860) in methanol (B129727) yields 9-methoxyfluorene, typically through an Sₙ2 mechanism.[1]
Grignard Reaction
This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 9-fluorenylmagnesium bromide.[1] This organometallic compound is a source of the nucleophilic fluorenyl anion and is a key intermediate in various carbon-carbon bond-forming reactions.[1] However, the reaction of this compound with Grignard reagents can be complex, with a competition between simple substitution and the formation of the dimeric product, 9,9'-bifluorenyl.[1]
Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 9-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[1] These reactions are instrumental in constructing complex π-conjugated systems by linking the fluorene core to other aromatic units, which is of significant interest in the development of organic electronics.[1]
Visualizing the Reactivity of this compound
The following diagrams illustrate the key reaction pathways involving this compound.
Caption: Synthesis of this compound from Fluorene.
Caption: Key Reactions of this compound.
Experimental Protocols
Synthesis of this compound from Fluorene
This protocol describes the free radical bromination of fluorene using N-bromosuccinimide (NBS).[2]
Materials:
-
Fluorene (83 mg, 0.5 mmol, 1 eq.)[2]
-
N-bromosuccinimide (NBS) (98 mg, 0.55 mmol, 1.1 eq.)[2]
-
Dichloromethane (5 mL)[2]
-
Peroxide initiator (e.g., benzoyl peroxide, 0.025 mmol, 5 mol%)[2][8]
-
Pre-oven dried Schlenk flask[2]
Procedure:
-
Dissolve fluorene and N-bromosuccinimide in dichloromethane in the Schlenk flask.[2]
-
Add the desired peroxide initiator to the mixture.[2]
-
Degas the resulting mixture using the freeze-pump-thaw cycle method (3 cycles).[10]
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR.[2]
-
Upon completion, the solvent is evaporated under reduced pressure.[8]
-
The crude product is then purified by crystallization from methanol to yield this compound as a yellow solid.[8]
Grignard Reaction of this compound
This protocol outlines the formation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Flame-dried reaction vessel with a condenser and dropping funnel
Procedure:
-
Place magnesium turnings in the flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in anhydrous diethyl ether or THF.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture may be refluxed for a short period to ensure complete reaction.
-
The resulting Grignard reagent, 9-fluorenylmagnesium bromide, is a grayish solution and should be used immediately in subsequent reactions.[1]
Conclusion
This compound is a versatile and reactive compound with significant applications in organic synthesis and materials science. Its ability to undergo nucleophilic substitution, form a Grignard reagent, and participate in cross-coupling reactions makes it an invaluable precursor for the synthesis of a wide range of fluorene derivatives. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. This compound CAS#: 1940-57-4 [m.chemicalbook.com]
- 3. Fluorene - Wikipedia [en.wikipedia.org]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 1940-57-4 [sigmaaldrich.com]
- 7. 9H-Fluorene, 9-bromo- [webbook.nist.gov]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. This compound | 1940-57-4 [chemicalbook.com]
Spectroscopic Data of 9-Bromofluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 9-bromofluorene (C₁₃H₉Br), a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H9 | ~5.9 - 6.1 | Singlet | - |
| Aromatic Protons | ~7.3 - 7.8 | Multiplet | - |
Note: Specific assignments for the individual aromatic protons can be complex due to overlapping signals in the multiplet region.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C9 | ~50 - 55 |
| Aromatic C (quaternary) | ~140 - 150 |
| Aromatic C-H | ~120 - 130 |
Note: Precise peak assignments may require advanced 2D NMR techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as the C-Br bond.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 - 3100 | C-H Stretch | Aromatic |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~740 - 760 | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene |
| ~550 - 650 | C-Br Stretch | Alkyl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine.[1]
| m/z | Relative Intensity (%) | Fragment Ion | Fragment Lost |
| 244/246 | High | [C₁₃H₉Br]⁺• | - (Molecular Ion) |
| 165 | High | [C₁₃H₉]⁺ | Br• |
| 164 | Moderate | [C₁₃H₈]⁺• | HBr |
| 163 | Moderate | [C₁₃H₇]⁺ | H₂Br• |
| 82.5 | Low | [C₁₃H₉]²⁺ | - |
The molecular ion peaks at m/z 244 and 246 appear in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[1] The base peak is typically observed at m/z 165, corresponding to the loss of the bromine radical to form the stable fluorenyl cation.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectrum is recorded on a spectrometer, for example, a Bruker AC-300.[2] ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra generally require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
An IR spectrum can be obtained using various techniques, such as preparing a KBr pellet or as a Nujol mull for solid samples. For the KBr pellet method, a small amount of this compound is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Crystal Structure of 9-Bromofluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Bromofluorene is a vital synthetic intermediate in the development of novel organic electronic materials and pharmaceutical compounds. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the prediction of material properties. This technical guide provides a comprehensive overview of the crystallographic analysis of this compound. While a definitive, publicly available crystal structure for this compound (C13H9Br) remains elusive within common databases, this document outlines the established experimental protocols for its synthesis and subsequent crystal structure determination via single-crystal X-ray diffraction. The methodologies presented herein are based on standard laboratory practices and data from closely related fluorene (B118485) derivatives, offering a foundational framework for researchers seeking to elucidate its precise solid-state conformation.
Introduction
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and photophysical properties. The introduction of a bromine atom at the 9-position of the fluorene core, yielding this compound, provides a reactive handle for a variety of chemical transformations, making it a key building block in organic synthesis. The spatial arrangement of the constituent atoms in the crystalline state, governed by intermolecular interactions, dictates many of the bulk properties of the material. Therefore, the determination of its crystal structure is a critical step in its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of fluorene. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent with a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride.
Experimental Protocol: Synthesis
-
Reaction Setup: A mixture of fluorene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide is prepared in carbon tetrachloride.
-
Reflux: The reaction mixture is stirred at reflux for a period of approximately 3 hours.
-
Cooling and Filtration: After cooling to room temperature, the mixture is filtered to remove succinimide.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure, yielding a crude product.
-
Crystallization: The crude this compound is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a crystalline solid.
Crystal Structure Determination by X-ray Diffraction
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.
General Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the crystal structure, which is subsequently refined to obtain the final, accurate atomic positions.
As of the latest searches, the specific crystallographic data for this compound, including unit cell parameters and space group, are not publicly available in the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC). Researchers who successfully crystallize this compound are encouraged to deposit their findings in these public repositories to advance the field.
Data Presentation
While specific quantitative data for this compound is not available, the following tables provide a template for how such data would be presented.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₁₃H₉Br |
| Formula weight | 245.11 |
| Temperature | To be determined |
| Wavelength | To be determined |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = TBD Å, α = TBD ° |
| b = TBD Å, β = TBD ° | |
| c = TBD Å, γ = TBD ° | |
| Volume | To be determined |
| Z | To be determined |
| Density (calculated) | To be determined |
| Absorption coefficient | To be determined |
| F(000) | To be determined |
| Crystal size | To be determined |
| Theta range for data collection | To be determined |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Completeness to theta | To be determined |
| Absorption correction | To be determined |
| Refinement method | To be determined |
| Data / restraints / parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | To be determined |
| R indices (all data) | To be determined |
| Largest diff. peak and hole | To be determined |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound.
| Atom | x | y | z | U(eq) |
| Br1 | TBD | TBD | TBD | TBD |
| C1 | TBD | TBD | TBD | TBD |
| C2 | TBD | TBD | TBD | TBD |
| ... | ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound.
Conclusion
This technical guide has detailed the standard procedures for the synthesis of this compound and the subsequent determination of its crystal structure using single-crystal X-ray diffraction. While the definitive crystallographic data for this compound is not currently available in the public domain, the protocols and workflow presented here provide a robust framework for researchers to obtain this crucial information. The elucidation of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of advanced materials and pharmaceuticals.
An In-depth Technical Guide to 9-Bromofluorene: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 9-Bromofluorene, a key reagent in various chemical syntheses. The document outlines its chemical and physical properties, detailed safety information, and recommended handling procedures to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound, with the CAS number 1940-57-4 , is an aromatic hydrocarbon.[1][2][3] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1940-57-4 | [1][2][3][4] |
| Molecular Formula | C₁₃H₉Br | [1][2] |
| Molecular Weight | 245.11 g/mol | [1][4][5] |
| Appearance | Pale cream to yellow or pale brown crystals or powder | [2][3] |
| Melting Point | 101-104 °C | [3] |
| Boiling Point | 288.79 °C (rough estimate) | [3] |
| Density | 1.4187 (rough estimate) | [3] |
| Water Solubility | Insoluble | [3] |
| Sensitivity | Air Sensitive | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
Safety Information
This compound is classified as a hazardous substance and requires careful handling.[6] It is crucial to consult the Safety Data Sheet (SDS) before use.[6]
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5][6] |
| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5][6] |
| Skin Sensitization | 1 | Danger | May cause an allergic skin reaction.[6] |
Precautionary Statements:
A comprehensive list of precautionary statements for handling this compound is provided below.[5][7]
| Type | Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[6] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[5][6] | |
| P272 | Contaminated work clothing should not be allowed out of the workplace.[6][7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |
| Response | P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[5][6][7] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] | |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[6][7] | |
| P363 | Wash contaminated clothing before reuse.[5] | |
| Storage | P405 | Store locked up.[5][6] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5][6][7] |
Experimental Protocols
Synthesis of this compound from Fluorene (B118485):
A common laboratory synthesis of this compound involves the free radical bromination of fluorene using N-bromosuccinimide (NBS).[8]
Methodology:
-
In a pre-oven dried Schlenk flask, dissolve fluorene (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in dichloromethane.[8]
-
Add the desired peroxide initiator (e.g., 5 mol%).[8]
-
Degas the resulting mixture using the freeze-pump-thaw cycle method (repeated three times).[8]
-
The reaction is then allowed to proceed at room temperature.[8]
Mandatory Visualizations
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 9-ブロモフルオレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. This compound CAS#: 1940-57-4 [m.chemicalbook.com]
Solubility Profile of 9-Bromofluorene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Executive Summary
9-Bromofluorene is a key intermediate in the synthesis of a variety of organic materials, including pharmaceuticals and electronically active polymers. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, and application in various solution-based processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this document focuses on providing strong qualitative indicators of its solubility based on the behavior of closely related compounds. Furthermore, detailed experimental methodologies for solubility determination are presented to empower researchers to ascertain precise solubility parameters for their specific applications.
Qualitative Solubility of this compound and Related Compounds
While specific quantitative data for this compound is scarce, the solubility of its parent compound, fluorene (B118485), and other brominated derivatives provides valuable insights. This compound is a crystalline solid that is insoluble in water[1]. General solubility principles suggest that it would be soluble in many organic solvents.
Based on data from closely related dibrominated fluorene derivatives, it can be inferred that this compound likely exhibits good solubility in chlorinated solvents such as dichloromethane (B109758) and chloroform, as well as in ethers like tetrahydrofuran[2]. Its solubility in polar aprotic solvents and aromatic hydrocarbons is also expected to be significant[2]. Conversely, it is anticipated to have poor solubility in polar protic solvents like water and lower alcohols[2].
The parent compound, fluorene, is reported to be soluble in hot alcohol, ether, benzene, and glacial acetic acid, but insoluble in water[3]. This further supports the expectation of this compound's solubility in a range of common organic solvents.
Quantitative Solubility of a Structurally Similar Compound: 2-Bromo-9-fluorenone (B123733)
To provide a quantitative perspective, the following tables summarize the mole fraction solubility (x) of a closely related compound, 2-bromo-9-fluorenone, in various organic solvents at different temperatures. This data, obtained from a study by Wang et al. (2022), can serve as a valuable proxy for estimating the solubility behavior of this compound[4][5].
Table 1: Mole Fraction Solubility (x) of 2-Bromo-9-fluorenone in Pure Solvents [4]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | n-Butanol |
| 278.15 | 0.00020 | 0.00028 | 0.00041 | 0.00053 | 0.00068 |
| 283.15 | 0.00024 | 0.00034 | 0.00049 | 0.00063 | 0.00081 |
| 288.15 | 0.00029 | 0.00041 | 0.00058 | 0.00075 | 0.00096 |
| 293.15 | 0.00035 | 0.00049 | 0.00069 | 0.00089 | 0.00114 |
| 298.15 | 0.00042 | 0.00058 | 0.00082 | 0.00106 | 0.00135 |
| 303.15 | 0.00050 | 0.00069 | 0.00097 | 0.00126 | 0.00160 |
| 308.15 | 0.00060 | 0.00082 | 0.00115 | 0.00149 | 0.00189 |
| 313.15 | 0.00071 | 0.00097 | 0.00136 | 0.00176 | 0.00224 |
| 318.15 | 0.00084 | 0.00115 | 0.00161 | 0.00208 | 0.00265 |
| 323.15 | 0.00100 | 0.00136 | 0.00191 | 0.00246 | 0.00313 |
Table 2: Mole Fraction Solubility (x) of 2-Bromo-9-fluorenone in Pure Solvents (Continued) [4]
| Temperature (K) | Acetonitrile | Methyl Acetate | Ethyl Acetate | Butyl Acetate | 1,4-Dioxane (B91453) |
| 278.15 | 0.00061 | 0.00491 | 0.00783 | 0.01153 | 0.01815 |
| 283.15 | 0.00073 | 0.00585 | 0.00932 | 0.01373 | 0.02161 |
| 288.15 | 0.00087 | 0.00697 | 0.01110 | 0.01635 | 0.02573 |
| 293.15 | 0.00104 | 0.00830 | 0.01322 | 0.01947 | 0.03064 |
| 298.15 | 0.00124 | 0.00988 | 0.01574 | 0.02318 | 0.03648 |
| 303.15 | 0.00148 | 0.01176 | 0.01874 | 0.02760 | 0.04343 |
| 308.15 | 0.00176 | 0.01400 | 0.02231 | 0.03286 | 0.05171 |
| 313.15 | 0.00210 | 0.01667 | 0.02656 | 0.03912 | 0.06157 |
| 318.15 | 0.00250 | 0.01985 | 0.03162 | 0.04658 | 0.07331 |
| 323.15 | 0.00298 | 0.02363 | 0.03765 | 0.05546 | 0.08728 |
The data indicates that the solubility of 2-bromo-9-fluorenone increases with temperature in all tested solvents. The highest solubility was observed in 1,4-dioxane and the lowest in methanol[4].
Experimental Protocols for Solubility Determination
For precise quantitative data, direct experimental measurement is recommended. Two common methods are detailed below.
Gravimetric Method for Semi-Quantitative Solubility Determination
This method is adapted from common laboratory procedures and is suitable for obtaining an approximate solubility value[2].
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Small vials or test tubes with caps
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath
Procedure:
-
Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry vial[2].
-
Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the vial[2].
-
Equilibration: Cap the vial securely and place it in a constant temperature bath. Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached[2].
-
Observation: After the equilibration period, visually inspect the vial for any undissolved solid[2].
-
Incremental Solvent Addition: If undissolved solid remains, add another small, measured volume of the solvent. Recap the vial and return it to the constant temperature bath for another equilibration period[2].
-
Endpoint Determination: Repeat the process of incremental solvent addition and equilibration until all the solid has completely dissolved. Record the total volume of solvent used[2].
-
Solubility Calculation: Calculate the approximate solubility in mg/mL or g/L[2].
Static Equilibrium Method with HPLC Analysis for Quantitative Solubility Determination
This method, as described for 2-bromo-9-fluorenone, provides high-quality quantitative data[5].
Objective: To accurately determine the solubility of this compound in a selected organic solvent at various temperatures.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Constant temperature water bath circulator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the chosen solvent in the jacketed glass vessel.
-
Equilibration: Maintain the desired temperature by circulating water from the constant temperature bath through the jacket of the vessel. Stir the suspension vigorously for at least 24 hours to ensure solid-liquid equilibrium is achieved.
-
Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2 hours).
-
Sample Filtration and Dilution: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the HPLC.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound. A pre-established calibration curve for this compound is required.
-
Solubility Calculation: From the concentration determined by HPLC and the dilution factor, calculate the mole fraction solubility of this compound in the solvent at the given temperature.
-
Repeat for Different Temperatures: Repeat the procedure at different temperatures to obtain a temperature-dependent solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
References
The Chemistry and Biology of 9-Bromofluorene Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, and potential therapeutic applications of 9-bromofluorene and its derivatives, with a focus on their role in cancer research.
This technical guide provides a comprehensive overview of this compound derivatives, from their chemical synthesis to their emerging roles in drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document details synthetic methodologies, quantitative data, and the molecular mechanisms underlying the biological activity of these compounds.
Introduction to this compound and its Significance
The fluorene (B118485) moiety is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar, and electron-rich aromatic system. The introduction of a bromine atom at the C9 position to create this compound provides a versatile synthetic handle for a wide range of chemical transformations. This allows for the development of a diverse library of derivatives with unique physicochemical and biological properties. In recent years, this compound derivatives have garnered significant attention for their potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various organic reactions. The choice of synthetic route often depends on the desired substitution pattern and the nature of the functional groups to be introduced.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the radical bromination of fluorene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Experimental Protocol: Synthesis of this compound
-
Materials: Fluorene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.
-
Procedure: A mixture of fluorene (59.76 g, 0.36 mol), N-bromosuccinimide (64.1 g, 0.36 mol), and benzoyl peroxide (0.87 g, 0.0036 mol) in 360 ml of carbon tetrachloride is stirred at reflux for 3 hours. After cooling to room temperature, the mixture is filtered. The filtrate is then evaporated under reduced pressure to yield a dark oil. Crystallization of the oil from methanol (B129727) affords this compound as a yellow solid.
-
Yield and Characterization: This method typically yields the product in the range of 55%. The melting point of the purified this compound is 102-104 °C.
Synthesis of 9,9-Disubstituted Fluorene Derivatives
The C9 position of fluorene can be further functionalized to introduce two substituents, often enhancing the stability and modulating the electronic properties of the molecule. A representative example is the synthesis of 9,9-dimethyl-2-bromofluorene.
Experimental Protocol: Synthesis of 9,9-Dimethyl-2-bromofluorene
This synthesis is a two-step process starting from fluorene.
-
Step 1: Synthesis of 2-Bromofluorene (B47209): Fluorene (100g) is dissolved in propylene (B89431) carbonate (600g) and heated to 85°C. Dibromohydantoin (108g) is added, and the reaction is stirred for 6 hours. After cooling to 2°C, the crude product is obtained by suction filtration and recrystallized from a toluene/methanol mixture to yield 2-bromofluorene (50g, 99% purity).
-
Step 2: Synthesis of 9,9-Dimethyl-2-bromofluorene: 2-Bromofluorene (50g) is dissolved in dimethyl sulfoxide (B87167) (DMSO) (450g) at 30-35°C. Methyl iodide (70g) is added, followed by stirring for 8 minutes. Potassium hydroxide (B78521) (53g) is then added, and the reaction proceeds for 4 hours. Water (450g) is added, and the mixture is cooled to 2°C. The crude product is collected by suction filtration and recrystallized from methanol to give 9,9-dimethyl-2-bromofluorene (25g, 99% purity).
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound derivatives serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are pivotal for creating carbon-carbon bonds and introducing a wide array of aryl, and alkynyl substituents.
Experimental Workflow: Suzuki and Sonogashira Coupling
Below is a generalized workflow for these coupling reactions.
Quantitative Data on the Synthesis of this compound Derivatives
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives, providing a comparative overview for researchers.
| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | Fluorene | NBS, Benzoyl peroxide, CCl4, reflux, 3h | 55 | |
| 9-Bromo-9-phenylfluorene | 9-Phenylfluoren-9-ol | 48% aq. HBr, Toluene, rt, 24h | 84 | |
| 2-Bromo-9,9-dimethylfluorene | 2-Bromofluorene | CH3I, KOH, DMSO, 30-35°C, 4h | ~50 (from 2-bromofluorene) | |
| 2,7-Bis(trimethylstannyl)-9,9-dioctylfluorene | 2,7-Dibromo-9,9-dioctylfluorene | n-BuLi, TMEDA, THF; then Me3SnCl | - | |
| Poly(9,9-dioctylfluorene-alt-thiophene) | 2,7-Dibromo-9,9-dioctylfluorene, 2,5-Bis(trimethylstannyl)thiophene | Pd2(dba)3, P(o-tol)3, Toluene, 110°C, 36h | - |
| Coupling Reaction | This compound Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Suzuki Coupling | 2-Bromo-9-diazafluorene | 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh3)4, K2CO3, Toluene, 90°C, 48h | Copolymer | - | |
| Stille Coupling | 2-Bromo-9-diazafluorene | 2,5-bis(trimethylstannyl)thiophene | Pd2(dba)3, P(o-tol)3, NMP, 110°C, 36h | Copolymer | - |
Biological Activity and Therapeutic Potential
This compound derivatives have emerged as promising candidates in drug discovery, particularly in the field of oncology. Their planar structure allows for intercalation with DNA, while various substituents can interact with specific biological targets.
Anticancer Activity and Mechanism of Action
Numerous studies have demonstrated the cytotoxic effects of fluorene derivatives against a variety of cancer cell lines. A key mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death. For instance, the novel fluorene derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells through the generation of reactive oxygen species (ROS).[1]
The accumulation of ROS disrupts cellular homeostasis and triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Modulation of Signaling Pathways
The anticancer effects of fluorene derivatives are often associated with the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two major signaling cascades that are frequently dysregulated in cancer. The MSDF derivative has been found to suppress both the PI3K/Akt and MAPK/ERK signaling pathways in HCC cells, contributing to its pro-apoptotic and anti-proliferative effects.[1]
Below is a diagram illustrating the proposed mechanism of action for a representative fluorene derivative that induces apoptosis and inhibits key survival pathways in cancer cells.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse chemical libraries. The demonstrated anticancer activities, particularly the induction of apoptosis and modulation of key signaling pathways, highlight the therapeutic potential of these compounds.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. Elucidating the specific molecular targets and further unraveling the intricate signaling networks affected by these compounds will be crucial for their development as effective therapeutic agents. The continued exploration of this compound chemistry is poised to yield significant advancements in both medicine and materials science.
References
Theoretical Exploration of 9-Bromofluorene's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the theoretical studies on the electronic structure of 9-Bromofluorene, a pivotal molecule in organic synthesis and materials science. By leveraging computational chemistry, researchers can elucidate the intricate electronic properties that govern the reactivity and photophysical behavior of this compound, offering valuable insights for its application in drug development and advanced materials. This document outlines the standard computational methodologies employed, presents the expected electronic and structural data, and illustrates the logical workflows involved in such theoretical investigations.
Core Concepts in the Theoretical Study of this compound
The electronic structure of this compound is primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most prevalent method. DFT allows for the accurate calculation of the molecule's ground-state electronic properties. For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice, providing insights into the molecule's absorption and emission characteristics.
A key focus of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting the chemical reactivity, electron-donating and -accepting capabilities, and the electronic transition properties of the molecule. The HOMO-LUMO energy gap is a critical parameter, offering an approximation of the molecule's chemical stability and the energy of its first electronic excitation.
Computational Methodology
The following section details a typical computational protocol for investigating the electronic structure of this compound. These methods are based on established practices for similar aromatic compounds and provide a robust framework for obtaining reliable theoretical data.
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for this is the B3LYP functional combined with a 6-31G* basis set. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Electronic Structure Calculations
Once the geometry is optimized, the electronic properties are calculated. This includes the energies and spatial distributions of the molecular orbitals, the HOMO-LUMO energy gap, and the Mulliken atomic charges. The Mulliken population analysis provides a method for estimating the partial atomic charges, which can offer insights into the molecule's polarity and reactive sites. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G*).
Excited State Calculations
To understand the photophysical properties of this compound, such as its UV-Vis absorption spectrum, TD-DFT calculations are performed. These calculations provide information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which are related to the intensity of the absorption peaks.
Predicted Electronic and Structural Data
While a specific, comprehensive theoretical study on this compound providing all the data points requested could not be located in the immediate search, the following tables present the kind of quantitative data that is typically obtained from such computational investigations. The values for the parent fluorene (B118485) molecule are provided as a baseline, and the expected trends upon bromination at the 9-position are discussed.
Table 1: Calculated Electronic Properties
| Property | Fluorene (Reference) | This compound (Expected Trend) |
| HOMO Energy (eV) | -5.8 to -6.2 | Slightly lowered |
| LUMO Energy (eV) | -1.5 to -1.9 | Significantly lowered |
| HOMO-LUMO Gap (eV) | 4.0 to 4.5 | Reduced |
Note: The introduction of the electronegative bromine atom at the 9-position is expected to have a stabilizing effect on both the HOMO and LUMO levels, with a more pronounced effect on the LUMO due to the inductive effect and potential for orbital mixing. This leads to a reduction in the HOMO-LUMO gap, which would result in a red-shift (shift to longer wavelengths) in the absorption spectrum.
Table 2: Optimized Geometrical Parameters
| Parameter | Fluorene (Reference) | This compound (Expected) |
| C9-H Bond Length (Å) | ~1.1 | - |
| C9-Br Bond Length (Å) | - | ~1.95 - 2.05 |
| C8a-C9-C9a Bond Angle (°) | ~102-104 | ~100-103 |
| C1-C9a-C9 Bond Angle (°) | ~108-110 | ~108-110 |
Note: The substitution of a hydrogen atom with a larger bromine atom at the 9-position will lead to a slight distortion of the fluorenyl backbone. The C9-Br bond length will be significantly longer than the original C9-H bond. The bond angles around the C9 carbon are expected to adjust to accommodate the steric bulk of the bromine atom.
Table 3: Mulliken Atomic Charges
| Atom | Fluorene (Reference Charge) | This compound (Expected Charge) |
| C9 | Negative | Positive |
| Br | - | Negative |
| Aromatic Carbons | Varied (slightly negative) | Varied (influenced by Br) |
| Aromatic Hydrogens | Slightly positive | Slightly positive |
Note: In fluorene, the C9 carbon atom carries a slight negative charge. Upon substitution with the highly electronegative bromine atom, the C9 carbon is expected to become electrophilic and thus carry a partial positive charge. The bromine atom will, in turn, carry a partial negative charge.
Visualizing the Theoretical Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of a computational study on this compound and the relationship between key theoretical concepts.
Conclusion
Theoretical studies provide a powerful lens through which to understand the electronic structure of this compound. By employing well-established computational methodologies such as DFT and TD-DFT, researchers can predict a range of crucial properties, from molecular geometry and charge distribution to frontier orbital energies and electronic transitions. This knowledge is invaluable for the rational design of new molecules with tailored electronic and photophysical properties for applications in drug development, organic electronics, and materials science. While a single comprehensive study detailing all electronic aspects of this compound was not identified, the established theoretical frameworks and the known effects of halogen substitution on aromatic systems allow for a robust and predictive understanding of its electronic landscape.
9-Bromofluorene: A Core Building Block for Advanced Industrial Applications
A Technical Guide for Researchers and Material Scientists
9-Bromofluorene is an aromatic organic compound that serves as a crucial building block in advanced organic synthesis and materials science.[1] Its utility is centered on the reactivity of the bromine atom at the C9 position, which allows it to be an excellent substrate for various chemical reactions.[1] This technical guide explores the properties, synthesis, and key industrial applications of this compound, with a focus on its role in organic electronics and pharmaceutical development.
Physicochemical and Safety Properties
This compound is typically a yellow to beige-orange crystalline powder.[2][3] Understanding its fundamental properties and safety information is critical for its handling and application in research and industrial settings.
Physical and Chemical Data
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉Br | [4][5] |
| Molecular Weight | 245.11 g/mol | [4][5] |
| CAS Number | 1940-57-4 | [4][5] |
| Melting Point | 101-104 °C (lit.) | [2][5] |
| Appearance | Powder / Crystalline Powder | [2][5] |
| Color | White to Light yellow / Yellow-orange | [3][6][7] |
| Solubility | Insoluble in water | [2][6] |
| InChI Key | AHCDKANCCBEQJJ-UHFFFAOYSA-N | [4][5] |
Safety and Handling Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][8] It may also cause an allergic skin reaction.[3][9]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS05 (Corrosion) | [8] |
| Signal Word | Danger | [3][8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [4][8] |
| Hazard Class | Skin Corrosion 1B | [3][4] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [8] |
| WGK (Germany) | 3 | [8] |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Respirator | [3][8] |
Synthesis and Reactivity
The reactivity of this compound is dominated by the carbon-bromine bond at the benzylic 9-position. This position is highly susceptible to nucleophilic substitution and is an ideal handle for forming new carbon-carbon bonds via cross-coupling reactions.[1]
Synthesis of this compound
A common laboratory-scale synthesis involves the free-radical bromination of fluorene (B118485) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.[10]
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. This compound | 1940-57-4 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound CAS#: 1940-57-4 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound 98 1940-57-4 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Synthesis routes of this compound [benchchem.com]
Methodological & Application
Application Notes and Protocols: 9-Bromofluorene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9-bromofluorene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of 9-arylfluorene derivatives, which are key structural motifs in materials science and medicinal chemistry. The protocols and data presented herein are designed to serve as a foundational guide for the development of robust and efficient synthetic routes.
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable building block, and its derivatization via Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 9-position of the fluorene (B118485) core. These resulting 9-arylfluorene compounds are of significant interest due to their unique photophysical and electronic properties, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[3] In the pharmaceutical realm, the fluorene scaffold is a privileged structure found in a number of biologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][4]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 9-arylfluorene product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5][6]
Data Presentation: Representative Suzuki Coupling Conditions
The following tables summarize typical conditions for the Suzuki coupling of bromofluorene derivatives with various arylboronic acids. While specific data for this compound is not extensively documented in single sources, the conditions presented for other bromofluorenes, such as 2-bromofluorene (B47209) and 2,7-dibromofluorene, provide a strong basis for protocol development for this compound.
| Entry | Bromofluorene Derivative | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,7-dibromo-9,9'-dialkylfluorene | Phenylboronic acid | Pd(OAc)₂ (0.01) | 3a (0.011) | KOH | Ethanol (95%) | 100 | 1.5 | High | [7] |
| 2 | 2-bromofluorene | 4-Pyridylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Aliquat 336 | - | - | 90-110 | - | 58 | [7] |
| 3 | 2,7-dibromo-9,9'-dialkylfluorene | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest-Good | [3] |
| 4 | 2-bromofluorene | Phenylboronic acid | Pd(OAc)₂ | Bis(imidazolium) ILs | - | Aqueous | - | - | High | [7] |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on common practices for Suzuki coupling reactions involving brominated aromatic compounds. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound, the arylboronic acid/ester, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) at least three times to ensure anaerobic conditions.[4]
-
Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired 9-arylfluorene.[3]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
References
9-Bromofluorene: A Versatile Precursor for High-Performance Organic Light-Emitting Diodes
Application Notes and Protocols for Researchers in Organic Electronics and Drug Development
Introduction
9-Bromofluorene has emerged as a critical building block in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its fluorene (B118485) core offers high photoluminescence quantum yields, excellent thermal stability, and a rigid, planar structure that can be readily functionalized. The bromine atom at the 9-position serves as a versatile synthetic handle, enabling the construction of a diverse range of molecules with tailored electronic and photophysical properties. This document provides detailed application notes, experimental protocols, and performance data for OLED materials derived from this compound, intended for researchers, scientists, and professionals in drug development exploring the applications of OLED technology.
Key Applications in OLEDs
Materials derived from this compound are integral to various layers within an OLED device, contributing to its overall efficiency and stability.
-
Emissive Layer (EML): Fluorene-based derivatives are widely used as blue-emitting materials due to their wide bandgap. They can also serve as host materials for phosphorescent dopants in green, yellow, and red OLEDs.
-
Hole Transport Layer (HTL): The introduction of hole-transporting moieties, such as triarylamines, to the fluorene core via the 9-bromo position leads to the formation of efficient hole transport materials. These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer.
-
Host Materials: Spirobifluorene derivatives, synthesized from this compound precursors, are excellent host materials for phosphorescent emitters. Their high triplet energies prevent quenching of the phosphorescent guest, leading to high-efficiency devices.
Performance of OLEDs Utilizing this compound Derivatives
The molecular design of materials derived from this compound significantly impacts the performance of OLED devices. The following table summarizes the performance of representative OLEDs incorporating fluorene-based materials.
| Material Class | Role in OLED | Emitter/Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color |
| Spirobifluorene (SBF) Derivative | Host | Green Phosphorescent | 26.1 | >10,000 | ~2.5-3.5 | Green |
| 1,4-diaryl Spirobifluorene | Host | Blue Phosphorescent | 22.5 | >10,000 | ~3.0-4.0 | Blue |
| 1,4-diaryl Spirobifluorene | Host | Red Phosphorescent | 26.0 | >10,000 | ~2.5-3.0 | Red |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | Host | Yellow Phosphorescent (PO-01) | 27.1 | 142,464 | 2.1 | Yellow |
| 3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | Green Phosphorescent | 26.4 | >10,000 | ~2.5-3.5 | Green |
| 3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | Blue Phosphorescent | 25.4 | >10,000 | ~3.0-4.0 | Blue |
| 3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | Red Phosphorescent | 26.1 | >10,000 | ~2.5-3.0 | Red |
| 2,7-fluorenevinylene-based trimer | Emitter | - | ~0.01 | - | - | Green |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative OLED material derived from it.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of fluorene to yield this compound.
Materials:
-
Fluorene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask, combine fluorene (e.g., 0.36 mol), N-bromosuccinimide (0.36 mol), and a catalytic amount of benzoyl peroxide (0.0036 mol) in carbon tetrachloride (360 ml).[1]
-
Stir the mixture at reflux for 3 hours.[1]
-
After cooling to room temperature, filter the mixture to remove succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a dark oil.
-
Crystallize the crude product from methanol to yield this compound as a yellow solid.[1]
Protocol 2: Synthesis of a Spirobifluorene-Based Host Material via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a spirobifluorene derivative, a common class of host materials for phosphorescent OLEDs, using this compound as a precursor. This example illustrates the synthesis of a 9-aryl-spirobifluorene derivative.
Materials:
-
9-Bromo-spirobifluorene (can be synthesized from this compound)
-
Aryl boronic acid (e.g., 10-phenylanthracene-9-yl boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ solution)
-
Ethanol
-
Water
Procedure:
-
In a Schlenk flask, dissolve 9-bromo-spirobifluorene (1 equivalent) and the aryl boronic acid (1.2 equivalents) in a mixture of toluene and ethanol.
-
Add an aqueous solution of K₂CO₃ (2 M, 3 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 9-aryl-spirobifluorene derivative.
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the synthesis of OLED materials starting from this compound and a general experimental workflow for OLED device fabrication.
Caption: Synthesis of a Spirobifluorene-based OLED Material.
Caption: General OLED Fabrication and Testing Workflow.
This compound is a cornerstone precursor for a wide array of high-performance materials used in modern OLED technology. Its versatility allows for the synthesis of emitters, hosts, and charge transport materials with finely tuned properties. The protocols and data presented herein provide a valuable resource for researchers aiming to design and fabricate next-generation OLED devices with enhanced efficiency, stability, and color purity. The continued exploration of novel derivatives of this compound promises to push the boundaries of organic electronics and its applications in displays, lighting, and beyond.
References
Application of 9-Bromofluorene in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 9-bromofluorene and its derivatives in polymer chemistry. The focus is on the synthesis of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Introduction to this compound in Polymer Synthesis
This compound is a versatile building block in the synthesis of fluorene-based polymers. Its primary applications are twofold:
-
As a Monomer Precursor: The bromine atom at the 9-position can be readily substituted to introduce various functional groups, and subsequent bromination at the 2 and 7 positions yields difunctional monomers essential for polymerization. The substituents at the 9-position are crucial for tuning the solubility, processability, and optoelectronic properties of the resulting polyfluorenes.
-
As an Initiator: The carbon-bromine bond at the 9-position can be utilized to initiate controlled/living radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
The following sections provide detailed protocols for the primary polymerization techniques involving this compound derivatives and summarize the properties of the resulting polymers.
Application as a Monomer in Polycondensation Reactions
Derivatives of this compound, specifically 2,7-dibromo-9,9-disubstituted fluorenes, are widely used as monomers in palladium-catalyzed cross-coupling reactions like Suzuki and Stille polymerizations to produce high molecular weight polyfluorenes.
Suzuki Polycondensation
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of polyfluorenes. It involves the reaction of a dibromo-fluorene monomer with a fluorene-diboronic acid or ester derivative in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene) via Suzuki Polycondensation
This protocol describes a typical procedure for the synthesis of poly(9,9-dioctylfluorene) (PFO), a well-studied blue-emitting polymer.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (Monomer A)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] with a suitable phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine)
-
Anhydrous Toluene (B28343)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (2 M), degassed
-
Phase-transfer catalyst (e.g., Aliquat 336), optional for biphasic systems
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol) in anhydrous toluene (e.g., 20 mL).
-
Catalyst Addition: To the flask, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Base Addition: Add a degassed 2 M aqueous solution of potassium carbonate (e.g., 4 mL). If a phase-transfer catalyst is used, it should be added at this stage.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon) for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (e.g., 200 mL) to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove catalyst residues and oligomers.
-
For further purification, the polymer can be redissolved in a minimal amount of chloroform and reprecipitated into methanol.
-
Soxhlet extraction with methanol, acetone, and finally chloroform can be performed for high-purity materials. The chloroform fraction contains the desired polymer.
-
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Logical Workflow for Suzuki Polycondensation
Caption: Workflow for the synthesis of polyfluorenes via Suzuki polycondensation.
Stille Polycondensation
Stille coupling offers an alternative route to polyfluorenes, particularly useful for its tolerance to a wider range of functional groups compared to Suzuki coupling. This method involves the reaction of a dibromo-fluorene monomer with a distannyl-fluorene or another aromatic comonomer.
Experimental Protocol: Synthesis of a Fluorene-based Copolymer via Stille Polycondensation
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (Monomer A)
-
2,5-Bis(trimethylstannyl)thiophene (B1590012) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Toluene
-
Methanol
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in anhydrous NMP (e.g., 15 mL).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and tri(o-tolyl)phosphine (0.06 mmol) to the flask.
-
Polymerization: Heat the mixture to 110 °C and stir under an inert argon atmosphere for 36 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into methanol (e.g., 200 mL) to precipitate the copolymer.
-
Purification:
-
Collect the polymer by filtration and wash thoroughly with methanol.
-
Reprecipitate the polymer from a chloroform solution into methanol for further purification.
-
-
Drying: Dry the purified copolymer under vacuum at 60 °C overnight.
Logical Workflow for Stille Polycondensation
Caption: Workflow for the synthesis of fluorene-based copolymers via Stille polycondensation.
Application as an Initiator in Controlled Radical Polymerization
This compound can act as an initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization (CRP). This allows for the synthesis of polymers with well-defined architectures, such as block copolymers where a polyfluorene block can be incorporated.
Atom Transfer Radical Polymerization (ATRP)
In ATRP, the C-Br bond of this compound is reversibly cleaved by a transition metal complex (typically copper-based) to generate a radical that initiates the polymerization of a vinyl monomer.
Experimental Protocol: Synthesis of Polystyrene initiated by this compound via ATRP
Materials:
-
This compound (Initiator)
-
Styrene (B11656) (Monomer)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (Ligand)
-
Anisole or another suitable solvent
-
Methanol
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask, add CuBr (catalyst). The flask is sealed with a rubber septum and subjected to several vacuum-argon cycles to remove oxygen.
-
Reagent Addition: Under an argon atmosphere, add the desired amount of styrene, solvent (e.g., anisole), and the ligand (e.g., PMDETA) via degassed syringes. The molar ratio of monomer:initiator:catalyst:ligand needs to be carefully controlled to target a specific molecular weight (e.g., 100:1:1:1).
-
Initiation: Add the initiator, this compound, to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at a specific temperature (e.g., 110 °C) and stir. Periodically take samples to monitor the conversion and molecular weight evolution.
-
Termination: After the desired conversion is reached or the reaction time has elapsed, cool the flask to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the purified polymer solution into a large excess of methanol.
-
Drying: Decant the methanol and dry the polymer in a vacuum oven.
Signaling Pathway for ATRP Initiation and Propagation
Caption: Activation-deactivation equilibrium in ATRP initiated by this compound.
Data Presentation: Properties of Polymers Derived from this compound Precursors
The properties of polyfluorenes are highly dependent on the substituents at the 9-position and the comonomers used in the case of copolymers. The following tables summarize typical quantitative data for polyfluorenes synthesized using 2,7-dibromo-9,9-disubstituted fluorene monomers.
Table 1: Molecular Weight and Polydispersity of Representative Polyfluorenes
| Polymer | Polymerization Method | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Poly(9,9-dioctylfluorene) (PFO) | Suzuki | 8.3 - 235 | 1.33 - 4.0 | [1][2][3] |
| Poly(9,9-di(2-ethylhexyl)fluorene) | Suzuki | - | - | [1] |
| Poly[(9,9-dioctylfluorene)-co-(benzothiadiazole)] (F8BT) | Suzuki | 6.7 - 23.5 | - | [4] |
| Poly(9,9-dioctylfluorene) initiated with tBu₃PPd(Ph)Br | Chain-Growth Suzuki | 17.7 | 1.33 | [5] |
Note: '-' indicates data not specified in the cited sources. Mn and PDI values can vary significantly based on reaction conditions.
Table 2: Optical Properties of Representative Polyfluorenes
| Polymer | λ_abs (nm, thin film) | λ_em (nm, thin film) | Emission Color | Quantum Yield (Solution) | Reference |
| Poly(9,9-dioctylfluorene) (PFO) | ~381-390 | ~420-440 | Blue | Up to 0.87 | [6] |
| Poly(9,9-di(2-ethylhexyl)fluorene) | ~385 | ~415 | Blue | - | [1] |
| Polyfluorene with ester groups | - | - | Blue | - | [7] |
Note: λ_abs and λ_em are the wavelengths of maximum absorption and emission, respectively. These values can be influenced by the solvent, film morphology (e.g., presence of β-phase), and temperature.
Conclusion
This compound and its derivatives are indispensable precursors in modern polymer chemistry, enabling the synthesis of a wide array of functional polyfluorenes with tunable properties. The detailed protocols for Suzuki and Stille polycondensation provide robust methods for obtaining high molecular weight polymers for applications in organic electronics. Furthermore, the utility of this compound as an initiator in ATRP opens avenues for creating complex and well-defined polymer architectures. The provided data and workflows serve as a comprehensive guide for researchers in the field to design and synthesize novel fluorene-based materials for advanced applications.
References
- 1. Conformational studies of poly(9,9-dialkylfluorene)s in solution using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 聚(9,9-二辛基-9H-芴-2,7-二基) 3,5-dimethylphenyl terminated | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dehydrobromination of 9-Bromofluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrobromination of 9-bromofluorene is a fundamental organic transformation that leads to the formation of 9,9'-bifluorenylidene (B1360246), a highly conjugated and sterically hindered alkene. This reaction is of significant interest due to the unique electronic and photophysical properties of the resulting bifluorenylidene core, which is a key structural motif in various advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. The synthesis of bifluorenylidene derivatives often serves as a crucial step in the development of novel organic electronic materials.
This document provides detailed application notes and experimental protocols for the dehydrobromination of this compound using various base-mediated methods. The protocols outlined below offer different approaches, including the use of a strong base in a high-boiling solvent, a common alkoxide base, and a phase-transfer catalysis (PTC) system, allowing researchers to choose the most suitable method based on available reagents, equipment, and desired reaction conditions.
Data Presentation: Comparison of Dehydrobromination Protocols
The following table summarizes the key quantitative data for the different dehydrobromination protocols described in this document, facilitating a direct comparison of their efficiencies and reaction conditions.
| Protocol ID | Base | Solvent System | Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| DN-P001 | Potassium Hydroxide (B78521) (KOH) | Ethylene (B1197577) Glycol | None | 25 minutes | Reflux (approx. 197) | High (expected > 80%) |
| DN-P002 | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | None | 1 hour | Reflux (approx. 78) | Moderate to High |
| DN-P003 | Sodium Hydroxide (NaOH) | Dichloromethane (B109758) / Water | Tetrabutylammonium (B224687) Bromide (TBAB) | 4 hours | Room Temperature | High |
Experimental Protocols
Protocol DN-P001: Dehydrobromination using Potassium Hydroxide in Ethylene Glycol
This protocol utilizes a strong, inexpensive base in a high-boiling polar solvent to drive the elimination reaction to completion in a short period.
Materials:
-
This compound (C₁₃H₉Br, MW: 245.11 g/mol )
-
Potassium Hydroxide (KOH, MW: 56.11 g/mol ), solid pellets or flakes
-
Ethylene Glycol (C₂H₆O₂, MW: 62.07 g/mol )
-
95% Ethanol
-
Deionized Water
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.45 g, 10 mmol).
-
Carefully add solid potassium hydroxide (e.g., 1.12 g, 20 mmol). Caution: KOH is corrosive. Handle with appropriate personal protective equipment (PPE).
-
Add ethylene glycol (30 mL) and a few boiling chips to the flask.
-
Assemble a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux with stirring and maintain reflux for 25 minutes. The reaction mixture will turn deep red/orange.
-
After 25 minutes, remove the heat source and allow the mixture to cool slightly.
-
While still warm, pour the reaction mixture into a beaker containing 100 mL of deionized water. A precipitate of crude 9,9'-bifluorenylidene will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Collect the purified red-orange crystals of 9,9'-bifluorenylidene by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol DN-P002: Dehydrobromination using Sodium Ethoxide in Ethanol
This classic method employs a strong alkoxide base in its corresponding alcohol solvent. The reaction proceeds at a lower temperature compared to the KOH/ethylene glycol system.
Materials:
-
This compound (C₁₃H₉Br, MW: 245.11 g/mol )
-
Sodium Ethoxide (NaOEt, MW: 68.05 g/mol ) or freshly prepared from sodium metal and absolute ethanol.
-
Absolute Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 2.45 g, 10 mmol) in absolute ethanol (40 mL).
-
Add sodium ethoxide (e.g., 0.82 g, 12 mmol) to the solution. If preparing in situ, carefully add sodium metal (e.g., 0.28 g, 12 mmol) to ethanol and allow it to fully react before adding the this compound.
-
Heat the reaction mixture to reflux with stirring for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Collect the precipitated product by vacuum filtration and wash with water.
-
Recrystallize the crude product from hot ethanol or another suitable solvent to obtain pure 9,9'-bifluorenylidene.
Protocol DN-P003: Phase-Transfer Catalyzed Dehydrobromination
This protocol utilizes a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the aqueous base, allowing the reaction to proceed at room temperature.
Materials:
-
This compound (C₁₃H₉Br, MW: 245.11 g/mol )
-
Sodium Hydroxide (NaOH, MW: 40.00 g/mol ), 50% aqueous solution (w/v)
-
Tetrabutylammonium Bromide (TBAB, C₁₆H₃₆BrN, MW: 322.37 g/mol )
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask, dissolve this compound (e.g., 2.45 g, 10 mmol) in dichloromethane (50 mL).
-
Add tetrabutylammonium bromide (e.g., 0.32 g, 1 mmol, 10 mol%).
-
Add 50% aqueous sodium hydroxide solution (20 mL) to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 4 hours. The organic layer will develop a deep color.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude 9,9'-bifluorenylidene can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Mandatory Visualization
Experimental Workflow for Dehydrobromination of this compound
Caption: General experimental workflow for the dehydrobromination of this compound.
Product Characterization
The final product, 9,9'-bifluorenylidene, is typically a red-orange crystalline solid. Its identity and purity should be confirmed by standard analytical techniques.
-
Melting Point: Literature values are typically in the range of 189-194 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 7.85 (d, 4H), 7.40 (t, 4H), 7.20 (t, 4H), 6.80 (d, 4H). The exact chemical shifts may vary slightly depending on the solvent and instrument.
-
¹³C NMR (CDCl₃, 100 MHz): Signals are expected in the aromatic region (approx. 120-145 ppm) and a characteristic signal for the olefinic carbons around 140 ppm.
-
Infrared (IR) Spectroscopy (KBr pellet): Characteristic peaks for C-H stretching of aromatic rings (around 3050 cm⁻¹), C=C stretching of the aromatic rings (around 1600, 1450 cm⁻¹), and C-H out-of-plane bending (around 740 cm⁻¹).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound is a skin and eye irritant.
-
Potassium hydroxide and sodium hydroxide are corrosive and can cause severe burns. Handle with extreme care.
-
Sodium ethoxide is highly flammable and reacts violently with water.
-
Organic solvents such as ethylene glycol, ethanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Tetrabutylammonium bromide is an irritant.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Application Notes: 9-Bromofluorene as a Versatile Building Block in Supramolecular Chemistry
Introduction
9-Bromofluorene is a versatile organic compound characterized by a fluorene (B118485) core with a bromine atom at the 9-position.[1] This bromine atom serves as a reactive site, making this compound a valuable building block in the synthesis of a wide range of functional organic molecules and supramolecular assemblies. Its rigid and planar aromatic structure, coupled with its notable photophysical properties, makes it an attractive component for constructing complex architectures with applications in materials science, sensing, and electronics.[2][3] The functionalization at the C-9 position allows for the tuning of its electronic and steric properties, making it a highly adaptable component in the design of supramolecular systems.[2]
Key Applications in Supramolecular Chemistry
The unique structural and electronic properties of this compound have led to its use in several areas of supramolecular chemistry:
-
Construction of Macrocycles and Host-Guest Systems: The fluorene unit can be incorporated into macrocyclic structures, creating well-defined cavities capable of encapsulating guest molecules.[4][5][6] These host-guest systems are crucial for applications in molecular recognition, catalysis, and the development of molecular machines.[7]
-
Development of Chemosensors: Fluorene-based conjugated polymers have been synthesized and employed as highly sensitive fluorescent sensors for the detection of nitroaromatic explosives like 2,4,6-trinitrophenol (TNP).[2][8] The sensing mechanism often relies on fluorescence quenching upon interaction with the analyte.[2][8]
-
Synthesis of Conjugated Polymers for Optoelectronics: Through polymerization reactions such as Suzuki and Yamamoto coupling, this compound derivatives are used to create conjugated polymers.[9][10][11] These polymers often exhibit high thermal stability and interesting photoluminescent properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[9][10][12]
Experimental Protocols and Data
Synthesis of Fluorene-Based Conjugated Polymers via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is extensively used to synthesize fluorene-based polymers.[8][10][13] This reaction typically involves the coupling of a bromofluorene derivative with a boronic acid or ester derivative in the presence of a palladium catalyst and a base.[14][15]
Workflow for Synthesis of Fluorene-Based Conjugated Polymers
Caption: General workflow for the synthesis of fluorene-based polymers via Suzuki coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [14]
-
Reaction Setup: In a dried Schlenk flask, combine the this compound derivative (1.0 equivalent), the corresponding arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene (B28343) and water.[12]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.[14] Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final conjugated polymer.
Data Presentation: Photophysical Properties of Fluorene-Based Materials
The photophysical properties of materials derived from this compound are crucial for their applications in optoelectronics and sensing.
| Compound Type | λₘₐₓ (Absorption, nm) | λₘₐₓ (Emission, nm) | Quantum Yield (Φ) | Reference |
| Donor-functionalized 9-borafluorene | ~260-300 | ~545-550 (in hexane) | up to 0.736 (neat film) | [16][17][18] |
| Poly(2,7-fluorene) derivatives | ~380-400 | ~410 (blue emission) | up to 0.87 (in solution) | [19] |
| 9-phenyl-9-phosphafluorene oxide derivatives | ~290 and ~340 | - | - | [20] |
Application in Chemosensing: Detection of Nitroaromatics
Fluorene-based conjugated polymers have demonstrated remarkable sensitivity in detecting nitroaromatic compounds, which are common components of explosives.[2][8] The interaction between the electron-rich polymer and the electron-deficient nitroaromatic analyte leads to a quenching of the polymer's fluorescence, providing a detectable signal.
Sensing Mechanism: Fluorescence Quenching
Caption: Mechanism of fluorescence quenching for nitroaromatic detection.
Experimental Protocol: Fluorescence Quenching Studies for TNP Detection [21]
-
Preparation of Solutions: Prepare a stock solution of the fluorene-based polymer in a suitable solvent (e.g., DMF). Prepare a series of quencher solutions of 2,4,6-trinitrophenol (TNP) at different concentrations.
-
Fluorescence Measurements: Place a fixed amount of the polymer solution into a cuvette. Record the initial fluorescence emission spectrum.
-
Titration: Sequentially add small aliquots of the TNP solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of TNP. The quenching efficiency can be analyzed using the Stern-Volmer equation.
Data Presentation: Sensing Performance of Fluorene-Based Polymers
| Polymer/Sensor | Analyte | Detection Limit | Quenching Constant (Ksv, M⁻¹) | Reference |
| Fluorene-based Conjugated Polymer (CP 1) | TNP | 3.2 pM | - | [2][8] |
| Fluorene-based Conjugated Polymer (CP 2) | TNP | 5.7 pM | - | [2][8] |
| Fluorene-based Conjugated Polymer (CP 3) | TNP | 6.1 pM | - | [2][8] |
| Polyaniline-Ag Composite | TNP | - | 0.1037 x 10⁶ | [21] |
| Polyaniline-Ag Composite | DNB | - | 0.161 x 10⁴ | [21] |
This compound stands out as a pivotal building block in supramolecular chemistry. Its inherent properties, combined with the ease of functionalization, allow for the creation of a diverse array of advanced materials. From highly sensitive chemosensors to efficient components for optoelectronic devices, the applications of this compound derivatives continue to expand, offering exciting opportunities for researchers and drug development professionals. The protocols and data presented here provide a foundational guide for harnessing the potential of this versatile molecule in supramolecular constructions.
References
- 1. This compound | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent nanosynthesis of fluorene-based macrocycles and organic nanogrids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical studies of a novel carbazole–fluorene macrocycle as a host material for phosphorescent organic light-emitting diodes and the effects of substituents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. nanoctr.cas.cn [nanoctr.cas.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 20.210.105.67 [20.210.105.67]
- 20. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Grignard Reaction with 9-Bromofluorene
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group, to form a new carbon-carbon bond.[1][2] This reaction is a cornerstone in synthetic organic chemistry for its versatility and effectiveness.[3] The synthesis of 9-substituted fluorene (B118485) derivatives is of significant interest to researchers in materials science and drug development due to their unique photoelectric, chemical, and physical properties.[4] This document provides a detailed experimental protocol for the preparation of a Grignard reagent from 9-bromofluorene and its subsequent reaction with a carbonyl compound to yield a 9-substituted fluorenol.
Overall Reaction Scheme
The process involves two main stages: the formation of the Grignard reagent (9-fluorenylmagnesium bromide) and its subsequent reaction with an electrophile, such as a ketone (e.g., acetone).
-
Formation of 9-fluorenylmagnesium bromide:
-
This compound + Mg --(anhydrous ether)--> 9-Fluorenylmagnesium bromide
-
-
Reaction with Acetone (B3395972):
-
9-Fluorenylmagnesium bromide + Acetone --> Intermediate Alkoxide
-
-
Acidic Work-up:
-
Intermediate Alkoxide + H₃O⁺ --> 2-(9H-Fluoren-9-yl)propan-2-ol + Mg(OH)Br
-
Experimental Protocols
Apparatus Setup and Preparation
A critical factor for the success of a Grignard reaction is the complete exclusion of water, which would protonate and destroy the highly basic Grignard reagent.[5][6]
-
Glassware: A two-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel are required.
-
Drying: All glassware must be scrupulously cleaned and dried in an oven (e.g., at 110-120°C) overnight and assembled while still warm to prevent atmospheric moisture condensation.[6][7] The apparatus should be allowed to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon). A drying tube filled with a desiccant like calcium chloride should be placed on top of the condenser.[8]
Reagents and Materials
| Reagent/Material | Purpose | Notes |
| This compound | Starting Material | --- |
| Magnesium Turnings | Reagent | Should be dry and preferably crushed to expose a fresh surface. |
| Anhydrous Diethyl Ether or THF | Solvent | Must be anhydrous grade. Ether is highly flammable.[9] |
| Iodine (a single crystal) | Initiator (Optional) | Used to activate the magnesium surface.[7][9] |
| Acetone (or other electrophile) | Reagent | Must be anhydrous. |
| Saturated NH₄Cl solution or dilute HCl/H₂SO₄ | Quenching Agent | Used to hydrolyze the magnesium alkoxide and neutralize excess Grignard reagent.[10][11] |
| Diethyl Ether | Extraction Solvent | For product extraction during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | To remove residual water from the organic phase.[5][11] |
Step-by-Step Procedure
Part A: Preparation of 9-Fluorenylmagnesium Bromide
-
Setup: Assemble the oven-dried two-necked flask with a magnetic stir bar, the dropping funnel, and the reflux condenser topped with a drying tube.
-
Magnesium Addition: Place magnesium turnings into the reaction flask.
-
Initiation: Add a single crystal of iodine. The iodine vapor will etch the magnesium surface, removing the passivating oxide layer.[7][9]
-
Reagent Preparation: In a separate dry flask, dissolve this compound in a portion of the anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Reaction Start: Add a small amount (~10%) of the this compound solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and bubbling is observed.[9] The solution may also become cloudy and warm. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has started, dilute the remaining this compound solution with additional anhydrous ether in the dropping funnel. Add this solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux.[6] The formation of the Grignard reagent is an exothermic process.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is considered complete when most of the magnesium has been consumed. The resulting solution of 9-fluorenylmagnesium bromide will typically be grayish and cloudy.
Part B: Reaction with Acetone
-
Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.
-
Electrophile Addition: Dissolve anhydrous acetone in anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetone solution dropwise to the stirred, cooled Grignard reagent. A precipitate will likely form. This reaction is also exothermic and slow addition is crucial to control the temperature.[9]
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture over a beaker containing crushed ice and a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[10] Alternatively, slowly add dilute hydrochloric or sulfuric acid dropwise to the cooled reaction mixture.[8][11] This step should be performed in a fume hood as ether is volatile and flammable.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Shake the funnel, venting frequently to release pressure.[6]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic (ether) layer.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution if an acid was used for quenching, followed by a wash with brine (saturated NaCl solution).[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[5]
-
Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to obtain the final product, 2-(9H-Fluoren-9-yl)propan-2-ol.[9]
Data Presentation
The following table provides an example of quantitative data for a typical reaction.
| Parameter | Value | Moles (mmol) | Notes |
| Reactants | |||
| This compound | 2.45 g | 10.0 | Limiting Reagent |
| Magnesium Turnings | 0.27 g | 11.0 | ~1.1 equivalents |
| Acetone | 0.73 mL (0.58 g) | 10.0 | 1.0 equivalent |
| Solvents | |||
| Anhydrous Diethyl Ether | 50 mL | - | --- |
| Reaction Conditions | |||
| Grignard Formation Time | 1 hour | - | Reflux temperature |
| Reaction with Acetone Time | 30 minutes | - | 0°C to Room Temp. |
| Product Yield | |||
| Crude Product Mass | 2.01 g | - | --- |
| Purified Product Mass | 1.79 g | 8.0 | 2-(9H-Fluoren-9-yl)propan-2-ol (MW: 224.29 g/mol ) |
| Theoretical Yield | 2.24 g | 10.0 | Based on this compound |
| Percentage Yield | 80% | - | --- |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-(9H-Fluoren-9-yl)propan-2-ol via the Grignard reaction.
Caption: Experimental workflow for the Grignard synthesis of 9-substituted fluorenol.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. chem.iastate.edu [chem.iastate.edu]
- 11. community.wvu.edu [community.wvu.edu]
The Role of 9-Bromofluorene in the Synthesis of Advanced Photosensitizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromofluorene serves as a critical building block in the synthesis of a new generation of photosensitizers, particularly those designed for enhanced efficacy in photodynamic therapy (PDT). The fluorenyl moiety, introduced via this compound, imparts unique photophysical properties to the final photosensitizer molecule. These properties include a high two-photon absorption cross-section, which allows for deeper tissue penetration and reduced off-target toxicity by using near-infrared (NIR) light for activation. This document provides detailed application notes on the role of this compound in photosensitizer synthesis, experimental protocols for key reactions, and a summary of the photophysical properties of the resulting compounds.
Application Notes: The Strategic Importance of the Fluorenyl Moiety
The incorporation of fluorene (B118485) derivatives, facilitated by the reactivity of this compound, into the molecular architecture of photosensitizers offers several key advantages:
-
Enhanced Two-Photon Absorption (2PA): The fluorene scaffold acts as an efficient antenna, significantly increasing the 2PA cross-section of the photosensitizer. This enables the use of lower energy NIR light, which can penetrate deeper into tissues, allowing for the treatment of more deep-seated tumors.
-
Improved Spectroscopic Features: Fluorene conjugation can favorably modulate the absorption and emission properties of the photosensitizer core, such as a porphyrin or phthalocyanine (B1677752). This can lead to a more efficient energy transfer from the fluorenyl antennae to the photosensitizing core.[1]
-
Versatile Synthetic Handle: The bromo-functional group at the 9-position of fluorene provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic and modular construction of complex photosensitizer architectures.
-
Increased Lipophilicity: The hydrophobic nature of the fluorene unit can enhance the cellular uptake and localization of the photosensitizer within specific organelles, which is a critical factor for maximizing PDT efficacy.
Experimental Protocols
Protocol 1: Synthesis of a Fluorenyl-Substituted Phthalonitrile (B49051) Precursor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key precursor for fluorenyl-substituted phthalocyanine photosensitizers, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a boronic acid-functionalized phthalonitrile derivative.
Materials:
-
This compound
-
4,5-bis(pinacolato)boronate-phthalonitrile
-
[Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4,5-bis(pinacolato)boronate-phthalonitrile (1.1 eq), and [Pd(PPh₃)₄] (0.05 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Add a degassed mixture of toluene and ethanol (4:1 v/v) to the flask to dissolve the reactants.
-
Add the 2 M aqueous Na₂CO₃ solution (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under the inert atmosphere and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the desired fluorenyl-substituted phthalonitrile precursor.
Protocol 2: Cyclotetramerization to form Fluorenyl-Substituted Zinc Phthalocyanine
This protocol outlines the template-catalyzed cyclotetramerization of the fluorenyl-substituted phthalonitrile precursor to form the corresponding zinc phthalocyanine photosensitizer.
Materials:
-
Fluorenyl-substituted phthalonitrile precursor (from Protocol 1)
-
Zinc (II) acetate (B1210297) (Zn(OAc)₂)
-
Dimethylaminoethanol (DMAE)
-
High-boiling point solvent (e.g., 1-pentanol (B3423595) or quinoline)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
-
Dichloromethane (DCM)
Procedure:
-
Combine the fluorenyl-substituted phthalonitrile precursor (4.0 eq), Zn(OAc)₂ (1.0 eq), and a catalytic amount of DMAE in a round-bottom flask.
-
Add a high-boiling point solvent to the flask.
-
Purge the flask with an inert gas for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 140-160 °C) under the inert atmosphere and stir for 12-24 hours.
-
Monitor the formation of the characteristic green-blue phthalocyanine color.
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding methanol.
-
Collect the solid by filtration and wash extensively with methanol to remove unreacted starting materials and solvent.
-
Further purify the zinc phthalocyanine derivative by column chromatography on silica gel using a DCM/hexane mixture.
Quantitative Data Summary
The following table summarizes key photophysical and photodynamic properties of representative fluorenyl-substituted photosensitizers.
| Photosensitizer Type | Core | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | 2PA Cross-Section (GM) |
| Fluorenyl-Porphyrin | Free-base Porphyrin | 419, 515, 550, 591, 647 | 650, 715 | 0.11 | 0.55 | 850 @ 800 nm |
| Fluorenyl-Porphyrin | Zinc Porphyrin | 425, 555, 595 | 605, 655 | 0.04 | 0.78 | 1200 @ 800 nm |
| Fluorenyl-Phthalocyanine | Free-base Phthalocyanine | 350, 665, 695 | 700 | 0.20 | 0.30 | 1500 @ 820 nm |
| Fluorenyl-Phthalocyanine | Zinc Phthalocyanine | 355, 610, 675 | 680 | 0.30 | 0.65 | 2100 @ 820 nm |
Note: The values presented are representative and can vary depending on the specific molecular structure, solvent, and measurement conditions.
Signaling Pathways and Experimental Workflows
Photodynamic Therapy (PDT) Mechanism of Action
Photodynamic therapy relies on the activation of a photosensitizer by light of a specific wavelength to generate reactive oxygen species (ROS), which in turn induce cell death through various signaling pathways. The primary mechanisms are Type I and Type II photoreactions.
Caption: General mechanism of photodynamic therapy (PDT).
Apoptotic Signaling Pathways Induced by PDT
PDT-induced oxidative stress can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The localization of the photosensitizer within the cell often determines the dominant pathway.
Caption: Key signaling pathways leading to apoptosis after PDT.
Experimental Workflow for Photosensitizer Evaluation
The development and evaluation of a new photosensitizer follows a structured workflow, from initial synthesis to in vivo testing.
Caption: Workflow for the development and evaluation of new photosensitizers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Bromofluorene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 9-Bromofluorene synthesis. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive Radical Initiator: The radical initiator (e.g., benzoyl peroxide, AIBN) may have decomposed due to improper storage or age. | Use a fresh, properly stored batch of the radical initiator. Consider recrystallizing the initiator if its purity is in doubt. |
| Insufficient Reaction Temperature: The reaction may not have been heated to a sufficient temperature to initiate the radical chain reaction. | Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the solvent being used (e.g., the boiling point of carbon tetrachloride is approximately 77°C). | |
| Presence of Inhibitors: Radical scavengers (e.g., oxygen, certain impurities in the solvent or starting material) can quench the radical reaction. | Degas the solvent before use by bubbling an inert gas (e.g., nitrogen or argon) through it. Use freshly purified fluorene (B118485) and high-purity solvent. | |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (fluorene) is still present, extend the reaction time. |
| Suboptimal Reagent Stoichiometry: An incorrect molar ratio of N-Bromosuccinimide (NBS) to fluorene can lead to incomplete conversion. | Use a slight excess of NBS (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of fluorene. | |
| Side Reactions: Over-bromination to form 9,9-dibromofluorene or bromination on the aromatic ring can occur. | Avoid using a large excess of NBS. Maintain a consistent reaction temperature, as higher temperatures can sometimes promote side reactions. | |
| Formation of Multiple Products (Visible on TLC) | Over-bromination: Use of a significant excess of NBS can lead to the formation of 9,9-dibromofluorene. | Carefully control the stoichiometry of NBS. Add the NBS portion-wise to the reaction mixture to maintain a low concentration. |
| Aromatic Bromination: Although less common under radical conditions, some bromination may occur on the fluorene ring system. | Ensure that the reaction is carried out in a non-polar solvent and under radical-promoting conditions (heat or light), which favors benzylic bromination. | |
| Presence of Impurities in Starting Material: Impurities in the starting fluorene can lead to the formation of undesired byproducts. | Purify the starting fluorene by recrystallization before use. | |
| Difficulty in Product Purification | Co-crystallization of Impurities: The desired product and impurities may have similar solubilities, making separation by recrystallization challenging. | Experiment with different recrystallization solvents or solvent mixtures. A common and effective solvent for recrystallizing this compound is methanol (B129727).[1] |
| Oily Product Instead of Crystals: The presence of impurities can sometimes inhibit crystallization, resulting in an oil. | Try to purify a small portion of the crude product by column chromatography to obtain a seed crystal. Add the seed crystal to the bulk of the oily product to induce crystallization. Ensure the crude product is free of residual solvent before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the radical bromination of fluorene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄).[1] This method is favored for its selectivity towards the benzylic position (C9) of the fluorene molecule.
Q2: How can I avoid the formation of 9,9-dibromofluorene?
A2: The formation of the dibrominated byproduct is typically a result of using too much NBS. To minimize this, use a controlled amount of NBS (around 1.05-1.1 equivalents relative to fluorene). Adding the NBS in portions over time rather than all at once can also help to maintain a low concentration of the brominating agent and reduce the likelihood of over-bromination.
Q3: My reaction is not starting, even with a fresh initiator. What else could be wrong?
A3: Ensure your solvent is anhydrous and free of radical-scavenging impurities. The presence of water can interfere with the reaction. Additionally, make sure your reaction is being adequately heated to the reflux temperature of the solvent. For photochemical initiation, ensure your light source is of the appropriate wavelength and intensity.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying this compound. Methanol is a frequently used solvent for this purpose.[1] The crude product is dissolved in a minimal amount of hot methanol and then allowed to cool slowly. The purified this compound will crystallize out, leaving most impurities dissolved in the cold solvent.
Q5: The crude product is a dark oil and won't crystallize. What should I do?
A5: An oily product often indicates the presence of impurities that inhibit crystallization. You can try to wash the crude oil with a cold, non-polar solvent like hexane (B92381) to remove some of the less polar impurities. If that fails, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be used to isolate the pure this compound, which should then crystallize upon solvent removal.
Data Presentation
The following table summarizes a common experimental protocol for the synthesis of this compound and highlights key parameters that can be varied to optimize the yield.
| Parameter | Condition 1 | Qualitative Impact of Variation on Yield |
| Starting Material | Fluorene | Purity is crucial. Impurities can lead to side reactions and lower yields. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Using a slight excess (1.1-1.2 eq.) generally improves conversion of the starting material. A large excess can lead to dibromination. |
| Radical Initiator | Benzoyl Peroxide (BPO) | AIBN can also be used. The choice of initiator can affect the reaction rate, but both are effective. The amount should be catalytic (1-5 mol%). |
| Solvent | Carbon Tetrachloride (CCl₄) | Other non-polar solvents like benzene (B151609) or cyclohexane (B81311) can be used. The choice of solvent will affect the reflux temperature. Chlorinated solvents are generally effective. |
| Temperature | Reflux (approx. 77°C for CCl₄) | The reaction requires thermal energy to initiate the radical chain. Lower temperatures will result in a very slow or incomplete reaction. |
| Reaction Time | 3 hours | Reaction time should be optimized by monitoring the disappearance of the starting material via TLC. Insufficient time leads to low conversion, while excessively long times may promote side product formation. |
| Reported Yield | 55% | Yields can be improved by optimizing the parameters above and ensuring efficient purification. |
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol is adapted from a standard literature procedure.[1]
Materials:
-
Fluorene (59.76 g, 0.36 mol)
-
N-Bromosuccinimide (NBS) (64.1 g, 0.36 mol)
-
Benzoyl Peroxide (BPO) (0.87 g, 0.0036 mol)
-
Carbon Tetrachloride (CCl₄) (360 mL)
-
Methanol (for recrystallization)
Procedure:
-
A mixture of fluorene, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride is stirred in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for 3 hours.
-
After 3 hours, the reaction mixture is cooled to room temperature.
-
The solid succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a dark oil.
-
The crude oil is recrystallized from methanol to give this compound as a yellow solid.
-
The purified product is collected by filtration, washed with a small amount of cold methanol, and dried.
Expected Yield: Approximately 46.1 g (55%).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Bromination of Fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bromination of fluorene (B118485).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to synthesize 2-bromofluorene (B47209) but am isolating a significant amount of 2,7-dibromofluorene (B93635). How can I improve the selectivity for the monobrominated product?
A1: The formation of 2,7-dibromofluorene is a common side reaction resulting from the over-bromination of the fluorene ring. The two aromatic rings of fluorene are activated towards electrophilic substitution, and once the first bromine atom is added at the 2-position, the ring remains sufficiently reactive for a second bromination to occur at the 7-position.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a 1:1 molar ratio of fluorene to the brominating agent is crucial for maximizing the yield of the monobrominated product.[1][2]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for selective monobromination as it provides a slow, controlled release of the electrophilic bromine species.[3][4]
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second bromination, thereby improving selectivity for the desired 2-bromofluorene.
-
Solvent Effects: The choice of solvent can influence the selectivity. Using a polar solvent like dimethylformamide (DMF) with NBS has been reported to give high levels of para-selectivity for aromatic compounds.[3]
Q2: My reaction is yielding 9-bromofluorene instead of the desired 2-bromofluorene. What is causing this, and how can I fix it?
A2: The formation of this compound indicates that the reaction is proceeding via a free-radical mechanism rather than the desired electrophilic aromatic substitution. The methylene (B1212753) bridge (C9 position) of fluorene is susceptible to radical abstraction of a hydrogen atom, followed by reaction with a bromine radical.[4]
Troubleshooting Steps:
-
Avoid Radical Initiators: Ensure that your reaction is free from radical initiators. Common initiators include UV light and chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Reactions should be conducted in the dark or in vessels protected from light.
-
Choice of Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) are known to favor radical reactions, especially with NBS.[5] To promote electrophilic substitution, consider using a more polar solvent.
-
Use of Lewis Acids: The addition of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) with a brominating agent like Br₂ will strongly favor the electrophilic aromatic substitution pathway by polarizing the Br-Br bond, thus preventing the formation of this compound.
-
Temperature Control: While radical reactions are often initiated at higher temperatures, electrophilic aromatic substitutions can often be performed at or below room temperature.
Q3: I am observing the formation of fluorenone in my bromination reaction mixture. Why is this happening, and how can I prevent it?
A3: The oxidation of the C9 methylene group of fluorene to a carbonyl group, forming fluorenone, is a common side reaction, especially under basic conditions or in the presence of air (oxygen).[3] The methylene protons of fluorene are somewhat acidic and can be deprotonated, leading to an anion that is susceptible to oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Basic Conditions: If possible, avoid strongly basic conditions, as this can promote the deprotonation at the C9 position, which is a key step in the oxidation mechanism.[3]
-
Choice of Oxidant: Be mindful that some brominating agents or reaction conditions can have an oxidative effect. For example, chromium trioxide (CrO₃) is a strong oxidizing agent that can be used to intentionally synthesize 2,7-dibromofluorenone from 2,7-dibromofluorene.[6]
-
Purification: If a small amount of fluorenone is formed, it can often be separated from the brominated fluorene products by column chromatography, as fluorenone is more polar.
Q4: What are the best practices for setting up a selective bromination of fluorene to obtain 2-bromofluorene?
A4: For the selective synthesis of 2-bromofluorene, the goal is to promote electrophilic aromatic substitution while minimizing polybromination and radical-mediated side reactions.
Recommended Protocol:
-
Reactants: Use a 1:1 molar ratio of fluorene to N-bromosuccinimide (NBS).[1]
-
Solvent: A polar aprotic solvent such as propylene (B89431) carbonate or ethyl acrylate (B77674) can be effective.[1][2]
-
Temperature: Maintain a moderate temperature, for example, around 60°C, and then allow the reaction to cool slowly to room temperature.[2]
-
Atmosphere: While not always strictly necessary for this specific transformation, running the reaction under an inert atmosphere is good practice to prevent oxidation.
-
Work-up: A typical work-up involves precipitating the crude product in water, followed by recrystallization from a suitable solvent system like ethanol/water to purify the 2-bromofluorene.[2]
Data Presentation: Comparison of Bromination Conditions
The following table summarizes different reaction conditions for the bromination of fluorene and their primary products.
| Brominating Agent | Stoichiometry (Fluorene:Agent) | Solvent | Catalyst/Initiator | Primary Product(s) | Reported Yield | Reference(s) |
| N-Bromosuccinimide | 1:1 | Propylene Carbonate | None | 2-Bromofluorene | 95% | [1] |
| N-Bromosuccinimide | 1:1 | Ethyl Acrylate | None | 2-Bromofluorene | 71% | [2] |
| Copper(II) Bromide on Alumina (B75360) | 1:2 (Fluorene:CuBr₂) | Carbon Tetrachloride | Heat (reflux) | 2,7-Dibromofluorene | 98% | [7] |
| Bromine (Br₂) | 1:3.5 | Acetic Acid/Oleum | Iron-Iodine | 2,7-Dibromofluorenone | 92% | [8] |
| N-Bromosuccinimide | Stoichiometric | Dichloromethane | Radical Initiator (e.g., AIBN, light) | This compound | (Qualitative) | [5][9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromofluorene[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve fluorene (16.6 g, 0.1 mol) in propylene carbonate (125 mL) and heat the solution to 60°C.
-
Addition of Brominating Agent: To the heated solution, add N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) in one portion.
-
Reaction: Allow the reaction mixture to cool over a period of 1 hour.
-
Work-up: Dilute the reaction mixture with water (2 L) to precipitate the solid product.
-
Purification: Collect the solid by filtration, dissolve it in toluene (B28343) (250 mL), and wash the toluene solution with water. Concentrate the organic layer and recrystallize the resulting solid from an ethanol-water mixture to yield 2-bromofluorene.
Protocol 2: Synthesis of 2,7-Dibromofluorene[7]
-
Reaction Setup: To a solution of fluorene (1.5 g, 9.0 mmol) in carbon tetrachloride (CCl₄, 80 mL), add copper(II) bromide on alumina (30 g).
-
Reaction: Stir the mixture at reflux for 5 hours.
-
Work-up: Cool the solution to room temperature. Filter the solid material and wash it with CCl₄ (50 mL).
-
Purification: Dry the combined organic solution over magnesium sulfate. Remove the solvent under reduced pressure. Recrystallize the product from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pure 2,7-dibromofluorene.
Visualizations
Reaction Pathways in Fluorene Bromination
Caption: Reaction pathways in the bromination of fluorene.
Troubleshooting Workflow for Fluorene Bromination
Caption: Troubleshooting workflow for side reactions in fluorene bromination.
References
- 1. conference.pixel-online.net [conference.pixel-online.net]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US20030065226A1 - Method for preparing bromofluorenes - Google Patents [patents.google.com]
- 7. suru-chem.com [suru-chem.com]
- 8. The Nuclear Halogenation of Fluorene, Fluorenone, Acenaphthene, and Acenaphthenequinone by N-Bromosuccinimide and N-Chlorosuccinimide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9-Bromofluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 9-bromofluorene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for this compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration. | - Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethanol, methanol, or a hexane/ethyl acetate (B1210297) mixture.[1][2]- Use a minimal amount of hot solvent to dissolve the crude product.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.[3]- Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during filtration. |
| Product is Still Impure After Recrystallization (e.g., low melting point, discolored) | - The chosen solvent did not effectively differentiate between this compound and the impurities.- Impurities were trapped within the crystal lattice due to rapid cooling. | - Perform a second recrystallization using a different solvent system.- If the impurity is known (e.g., 9-fluorenone), choose a solvent that has a significantly different solubility profile for the impurity.- Ensure slow cooling to allow for the formation of pure crystals.[3] |
| Yellowish Tint in the Final Product | - Presence of 9-fluorenone (B1672902), an oxidation byproduct.[1] | - 9-fluorenone is more polar than this compound and can often be removed by column chromatography.[4][5][6]- Recrystallization from a non-polar solvent like hexanes may also be effective as 9-fluorenone is less soluble in it compared to this compound. |
| Oily Product Obtained After Recrystallization | - The boiling point of the solvent is too high, and the compound may be "oiling out" instead of crystallizing.- The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. | - Use a lower-boiling point solvent for recrystallization.- Try a mixed solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[2]- First, purify the crude product by column chromatography to remove the bulk of the impurities before recrystallization. |
| Poor Separation During Column Chromatography | - Incorrect choice of eluent polarity.- Column was not packed properly, leading to channeling.- The sample was loaded in a large volume of solvent. | - Use a less polar eluent system to begin with, such as a low percentage of ethyl acetate in hexanes, and gradually increase the polarity.[1]- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthesis process. These include:
-
Unreacted Starting Materials: Fluorene (B118485) and N-bromosuccinimide (NBS) are common starting materials.[8]
-
Oxidation Product: 9-Fluorenone can be formed by the oxidation of the fluorene ring system.[1]
-
Over-brominated Products: Di- or tri-brominated fluorenes can form if the reaction conditions are not carefully controlled.
-
Isomeric Byproducts: Depending on the bromination method, other isomers of bromofluorene might be present.
Q2: How can I effectively remove 9-fluorenone from my this compound sample?
A2: 9-Fluorenone is more polar than this compound. This difference in polarity can be exploited for purification:
-
Column Chromatography: This is a very effective method. Use a silica gel column and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane (B109758) in hexanes.[1][4][8] this compound will elute before the more polar 9-fluorenone.
-
Recrystallization: Recrystallization from a solvent system where the solubility of 9-fluorenone is low, such as hexanes or ethanol, can also be effective.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[9] Commonly used and effective solvents include:
The choice of solvent may depend on the specific impurities present in your crude product. It is advisable to perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-Layer Chromatography (TLC) is the best method to monitor the separation.[8]
-
Spot the crude mixture, this compound standard (if available), and the collected fractions on a TLC plate.
-
Develop the plate in a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp.[6] this compound and its impurities are typically UV-active.
-
Combine the fractions that contain the pure this compound.
Q5: My purified this compound has a melting point that is lower than the literature value. What does this indicate?
A5: A melting point that is lower and broader than the literature value (typically around 102-104 °C) is a strong indication that your sample is still impure. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification by recrystallization or column chromatography is recommended.
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the hot solvent to the flask containing the crude product in small portions, with swirling, until the solid just dissolves.[3]
-
If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal and heat for a few minutes.
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is preheated to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for about 15-20 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
-
Determine the melting point and use other analytical techniques (e.g., NMR, GC-MS) to assess the purity of the recrystallized product.
Column Chromatography of this compound
Objective: To purify crude this compound by separating it from more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom and then adding a thin layer of sand.
-
Pack the column with silica gel using a slurry method (mixing the silica gel with the initial eluent) for best results.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Pre-elute the column with the initial, non-polar eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the non-polar eluent, collecting fractions in separate tubes.
-
Monitor the separation of the components by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound. The less polar impurities will elute first, followed by this compound. More polar impurities like 9-fluorenone will elute last.[4][6]
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Assess the purity of the final product using appropriate analytical methods.
Visualizations
Purification Workflow
Caption: Decision workflow for selecting a purification method for this compound.
Troubleshooting Logic for Impure Product
Caption: Troubleshooting logic for an impure this compound product.
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. amherst.edu [amherst.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Separation Of Fluorene And 9 Fluorenone - 900 Words | Bartleby [bartleby.com]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 9-Bromofluorene Derivatives
Welcome to the technical support center for 9-bromofluorene derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent reactions.
Section 1: Synthesis of this compound
The selective bromination of fluorene (B118485) at the C9 position is a critical first step. The benzylic nature of this position makes it highly reactive.[1] This section addresses common issues encountered during this synthesis.
Frequently Asked Questions (FAQs): Synthesis
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields often stem from incomplete reactions or the formation of side products. Consider the following troubleshooting steps:
-
Incomplete Bromination: The reaction may not have gone to completion.
-
Solution 1: Ensure you are using a sufficient amount of the brominating agent. For N-bromosuccinimide (NBS), a molar ratio of 1.1 to 1.5 equivalents to fluorene is a good starting point.[2]
-
Solution 2: Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[2]
-
Solution 3: If extending the time is ineffective, a moderate increase in temperature can promote the reaction. However, be cautious as this may also increase side product formation.[2]
-
-
Suboptimal Reagents: The choice of brominating agent is crucial for selectivity.
Q2: I'm observing significant side products, such as 9-fluorenone (B1672902) or over-brominated compounds. How can I minimize these?
A2: The formation of side products is a common issue that can be mitigated by carefully controlling reaction conditions.
-
Oxidation to 9-Fluorenone: The benzylic carbon at the C9 position is susceptible to oxidation, leading to the formation of 9-fluorenone.[1]
-
Solution: Avoid harsh oxidants and excessively high temperatures. Ensure your reaction is performed under an inert atmosphere if sensitivity to air is suspected.
-
-
Over-bromination: Products with bromine on the aromatic rings (e.g., 2-bromo or 2,7-dibromo derivatives) can form, especially with molecular bromine (Br₂).[2][3]
-
Solution 1: Use a highly selective brominating agent like NBS, which favors benzylic bromination over aromatic substitution.[1]
-
Solution 2: Control the stoichiometry of the brominating agent precisely. Avoid using a large excess.[3]
-
Solution 3: Maintain a lower reaction temperature to improve selectivity.[3]
-
Q3: I'm having difficulty purifying the final this compound product. What are the best practices?
A3: Purification challenges, such as oily products or inseparable impurities, often point to the presence of side products or residual starting materials.[3][4]
-
Recrystallization: This is an effective method for solid derivatives.
-
Solution: A common solvent for recrystallization is methanol (B129727).[5] The key is to choose a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature.[6]
-
-
Column Chromatography: This technique is useful for separating compounds with different polarities.
-
Solution: Use a silica (B1680970) gel stationary phase. The eluent can be a non-polar solvent like hexane (B92381) or a mixture with a slightly more polar solvent (e.g., hexane/ethyl acetate) to elute the desired product.[6]
-
Troubleshooting Workflow: Low Yield in Fluorene Bromination
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Protocol: Synthesis of this compound via NBS Bromination
This protocol is adapted from established procedures for the selective bromination of fluorene.[5]
Materials:
-
Fluorene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Benzoyl peroxide (BPO) (catalytic amount, ~0.01 equivalents)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve fluorene in CCl₄.
-
Add NBS and the catalytic amount of BPO to the solution.
-
Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the fluorene has been consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) and then with brine.[2]
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from hot methanol to obtain this compound as a solid.
Section 2: Key Reactions of this compound
This compound is a versatile intermediate for introducing the fluorenyl moiety into larger molecules, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1]
Subsection 2.1: Nucleophilic Substitution
Q4: I am attempting a nucleophilic substitution at the C9 position, but I'm getting a significant amount of elimination product. How can I favor substitution?
A4: The competition between substitution (Sₙ2) and elimination (E2) is common, especially with strong, sterically hindered bases.[1][7]
-
Base/Nucleophile Choice: The nature of the nucleophile is critical.
-
Solution: Use a less sterically hindered base/nucleophile. For example, sodium methoxide (B1231860) is a strong nucleophile but less bulky than potassium tert-butoxide, favoring substitution.[1] Strong, bulky bases like potassium tert-butoxide are poor nucleophiles and strongly favor elimination.[7]
-
-
Solvent: The solvent plays a key role in reaction pathways.
-
Temperature: Higher temperatures generally favor elimination over substitution.[9]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only heat if necessary.
-
| Reaction Type | Nucleophile | Solvent | Typical Conditions | Product | Ref. |
| Ether Synthesis | Sodium Methoxide | Methanol | Room Temp to Reflux | 9-Methoxyfluorene | [1] |
| Alkylation | Fluorenyl Anion + Alkyl Halide | DMSO / THF | Room Temp | 9-Alkylfluorene | [6] |
| Competing Elimination | Potassium tert-Butoxide | THF | Varies | Fluorene (Elimination) | [1] |
Table 1: Representative Conditions for Nucleophilic Substitution at C9.
Subsection 2.2: Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives are excellent substrates for Suzuki-Miyaura and Sonogashira cross-coupling reactions to form C-C bonds.
Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura coupling reaction with a this compound derivative is not working or gives a very low yield. What should I check?
A5: Failures in Suzuki couplings can often be traced to the catalyst system, base, or reaction conditions.
-
Catalyst Deactivation/Inefficiency: The active Pd(0) species may not be generating efficiently or is being deactivated.
-
Solution 1: Use a modern palladium precatalyst (e.g., a Buchwald G3 precatalyst) which is more reliable for generating the active catalytic species.[10]
-
Solution 2: The choice of phosphine (B1218219) ligand is critical. For challenging or sterically hindered substrates, use bulky, electron-rich ligands (e.g., SPhos, XPhos, BrettPhos) to facilitate the rate-limiting oxidative addition step.[10][11]
-
-
Inappropriate Base or Solvent: The base activates the boronic acid for transmetalation.[12]
-
Solution: Common bases include K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely ground and anhydrous if required. Some anhydrous couplings with K₃PO₄ may require a small amount of water to proceed.[13] Solvents like THF, dioxane, or toluene, often with water as a co-solvent, are effective.[12][14]
-
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can compete with the desired coupling.
-
Solution: This is often promoted by excess water or high temperatures. Use anhydrous solvents and run the reaction under an inert atmosphere.[6]
-
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12][15]
| Component | Example | Molar % / Equivalents | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | 1-5 mol% | Catalyst |
| Ligand | PPh₃, SPhos, XPhos, BrettPhos | 2-10 mol% | Stabilize Pd, facilitate reaction steps |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2-3 equiv. | Activates the organoboron species |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | --- | Solubilizes reactants |
| Temperature | 65 - 110 °C | --- | Overcomes activation energy |
Table 2: General Conditions for Suzuki-Miyaura Coupling.
Sonogashira Coupling
Q6: I am observing a lot of alkyne homocoupling (Glaser coupling) product in my Sonogashira reaction. How can I suppress this side reaction?
A6: Homocoupling of the terminal alkyne is the most common side reaction in Sonogashira couplings.[16] It is often promoted by oxygen and high concentrations of the copper(I) co-catalyst.[17]
-
Reaction Atmosphere: Oxygen promotes the oxidative homocoupling pathway.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.[17]
-
-
Copper Co-catalyst: While catalytic amounts of Cu(I) are beneficial, higher concentrations can favor homocoupling.[17]
-
Solution 1: Minimize the amount of copper catalyst (e.g., CuI) used.
-
Solution 2: Consider performing the reaction under "copper-free" conditions. This may require a different palladium catalyst/ligand system and potentially longer reaction times or higher temperatures.[18]
-
-
Slow Cross-Coupling: If the desired reaction is slow, the homocoupling side reaction can become more prominent.[17]
-
Solution: Optimize conditions to accelerate the main cross-coupling cycle. This may involve increasing the temperature or choosing a more active palladium catalyst and ligand combination.[19]
-
Caption: Catalytic cycles for the copper co-catalyzed Sonogashira reaction.[18][20]
| Component | Example | Molar % / Equivalents | Purpose |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% | Main Catalyst |
| Copper(I) Source | CuI | 1-5 mol% | Co-catalyst, activates alkyne |
| Ligand | PPh₃, P(o-tol)₃ | 2-10 mol% | Stabilizes Pd center |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2-5 equiv. (can be solvent) | Deprotonates alkyne |
| Solvent | THF, DMF | --- | Solubilizes reactants |
| Temperature | Room Temp to 100 °C | --- | Varies based on substrate reactivity |
Table 3: General Conditions for Sonogashira Coupling.[18]
References
- 1. This compound | High-Purity Reagent Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceforums.net [scienceforums.net]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 9-Bromofluorene Stability and Handling
Welcome to the Technical Support Center for 9-Bromofluorene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for handling this compound in a laboratory setting. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My once white/light yellow this compound has turned noticeably more yellow. What is happening?
A1: A color change in this compound, from its typical white or pale yellow to a more pronounced yellow, is a common indicator of degradation.[1] This is primarily due to the oxidation of the this compound at the benzylic C-9 position, leading to the formation of 9-fluorenone, which is a yellow solid.[2][3] This process can be accelerated by exposure to air (oxygen) and light.
Q2: I am seeing an unexpected peak in the aromatic region of my 1H NMR spectrum. Could this be a degradation product?
A2: Yes, it is highly likely. The primary degradation product, 9-fluorenone, has a distinct 1H NMR spectrum. You will observe a downfield shift of the aromatic protons compared to this compound. Specifically, the protons on the fluorenone backbone typically appear as multiplets in the range of 7.2 to 7.7 ppm.[2][4][5] In contrast, the characteristic peak for the proton at the 9-position of this compound, a singlet, will diminish in intensity as degradation progresses.
Q3: My GC-MS analysis shows a new peak with a molecular ion of m/z 180. What is this impurity?
A3: A peak with a molecular ion (M+) at m/z 180 in your GC-MS analysis strongly suggests the presence of 9-fluorenone.[6][7][8] this compound has a molecular weight of 245.11 g/mol , and its mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The loss of the bromine atom and the addition of an oxygen atom at the 9-position results in 9-fluorenone, with a molecular weight of 180.20 g/mol .
Q4: My reaction with this compound is giving low yields or unexpected side products. Could the starting material be the issue?
A4: Absolutely. The purity of your this compound is critical for successful reactions. If your starting material has partially degraded to 9-fluorenone, the ketone functionality of the impurity can interfere with your reaction, especially if you are using nucleophiles or organometallic reagents that can react with carbonyls. It is crucial to assess the purity of your this compound before use, particularly if it has been stored for an extended period or with potential exposure to air and light.
Q5: How should I properly store this compound to minimize degradation?
A5: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, to protect it from air.[9] It is also recommended to store it in a cool, dark, and dry place. The use of amber vials or wrapping the container in aluminum foil can provide additional protection from light.
Data on this compound Degradation
| Parameter | Fresh this compound | Degraded this compound (Exposed to Air & Light) |
| Appearance | White to light yellow crystalline solid | Yellow to brownish crystalline solid |
| 1H NMR | Characteristic singlet for the C9-H | Decreased intensity of the C9-H singlet; appearance of complex multiplets in the aromatic region (7.2-7.7 ppm) |
| GC-MS | Major peak corresponding to m/z 244/246 | Appearance of a significant peak at m/z 180 |
| Purity (Typical) | >98% | Can drop significantly depending on exposure time and conditions |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of this compound that has undergone partial degradation.
Materials:
-
Degraded this compound
-
Methanol (B129727) (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. The solution will likely be yellow.
-
Decolorization (Optional): If the solution is intensely colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. As the solution cools, pale yellow to white crystals of purified this compound will form.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. Store the purified this compound under an inert atmosphere and protected from light.
Protocol 2: Assessing the Photostability of this compound (Qualitative)
This protocol provides a method to qualitatively assess the stability of this compound under light exposure, following the principles of ICH Q1B guidelines for photostability testing.[10][11]
Materials:
-
Purified this compound
-
Two transparent, chemically inert containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
A light source that provides both visible and UV output (as specified in ICH Q1B)
-
Analytical instruments for analysis (e.g., NMR, GC-MS)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of purified this compound into each of the two vials.
-
Control Sample: Completely wrap one of the vials in aluminum foil. This will serve as the "dark control" to assess thermal degradation in the absence of light.
-
Light Exposure: Place both the exposed sample and the dark control sample in a photostability chamber.
-
Irradiation: Expose the samples to a controlled light source. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended for confirmatory studies.
-
Analysis: After the exposure period, analyze the contents of both the exposed and the dark control vials. Compare the appearance, 1H NMR, and GC-MS data of the two samples to assess the extent of photodegradation.
Visualizations
Caption: Degradation pathway of this compound to 9-Fluorenone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. q1scientific.com [q1scientific.com]
- 6. nanoGe - MATSUSFall24 - Automated Fabrication and Accelerated Stability Testing of Halide Perovskite Absorbers [nanoge.org]
- 7. q-lab.com [q-lab.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic degradation of brominated flame retardants by copper oxide nanoparticles. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Suzuki Coupling with 9-Bromofluorene
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 9-bromofluorene in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key visual aids to navigate challenges in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and solutions to streamline your research.
Q1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Solution: Ensure you are using a high-quality catalyst that has been stored under an inert atmosphere. For reactions that are sluggish, consider using a more active pre-catalyst.
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the C-Br bond of this compound, can sometimes be slow.
-
Solution: Employing bulky, electron-rich phosphine (B1218219) ligands can facilitate this step. Additionally, increasing the reaction temperature may improve the rate of oxidative addition.
-
-
Poor Solubility: The solubility of this compound, the boronic acid/ester, or the catalyst system in the chosen solvent can impact reaction efficiency.
-
Solution: A solvent screen may be necessary to find a suitable medium where all components are adequately dissolved at the reaction temperature. Common solvents for Suzuki reactions include toluene, dioxane, THF, and DMF, often with the addition of water.
-
-
Suboptimal Reaction Conditions: The choice of base, temperature, and reaction time are all critical parameters.
-
Solution: A systematic optimization of these conditions is recommended. The table below provides a starting point with representative conditions that can be adapted for your specific substrate.
-
Q2: I am observing a significant amount of a byproduct that appears to be the homocoupled product of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a biaryl species derived from the boronic acid reagent.[1]
Strategies to Minimize Homocoupling:
-
Ensure Anaerobic Conditions: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[2]
-
Solution: It is crucial to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
-
Optimize Catalyst and Ligand: The choice of the catalyst system can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[2]
-
Solution: Screening different palladium catalysts and phosphine ligands is advisable. Bulky, electron-rich ligands can often favor the cross-coupling pathway.[2]
-
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.[2]
-
Solution: Start with a lower reaction temperature and gradually increase it to find an optimal balance between the reaction rate and selectivity.[2]
-
-
Slow Addition of the Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.[2]
-
Solution: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, thus disfavoring this side reaction.[2]
-
-
Choice of Base: Strong bases can sometimes promote the decomposition of the boronic acid, leading to increased homocoupling.[2]
-
Solution: Switching to a milder base, such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF), can often suppress this side reaction.[2]
-
Q3: My analysis shows the presence of fluorene, meaning the bromine atom has been replaced by hydrogen. What is causing this dehalogenation, and how can I prevent it?
A3: The replacement of the bromine atom with hydrogen is a side reaction known as dehalogenation or hydrodehalogenation.
Causes and Prevention of Dehalogenation:
-
Source of Hydride: This side reaction occurs when a hydride species is present in the reaction mixture, which can be transferred to the palladium intermediate, leading to reductive elimination of the dehalogenated product. The source of the hydride can be the solvent (e.g., alcohols), the base, or impurities.
-
Prevention Strategies:
-
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors under the reaction conditions.
-
Careful Control of Reaction Conditions: Modifying the catalyst system, ligand, and temperature can sometimes disfavor the dehalogenation pathway.
-
Use of Additives: In some cases, the addition of specific additives can suppress dehalogenation, although this is highly system-dependent.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A1: For aryl bromides like this compound, a common and effective starting point is a combination of a palladium(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are often excellent choices as they can promote the typically rate-limiting oxidative addition step and stabilize the catalytic species.[2]
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is critical for the success of the Suzuki coupling. The base is required to activate the boronic acid for the transmetalation step.
-
Bases: A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base can significantly impact the reaction outcome, and some empirical screening is often necessary.
-
Solvents: The solvent system must be able to dissolve the reactants and the catalyst. A mixture of an organic solvent and water is frequently used. Popular choices include:
-
Toluene/water
-
1,4-Dioxane/water
-
Tetrahydrofuran (THF)/water
-
N,N-Dimethylformamide (DMF)/water
-
The presence of water is often beneficial for the dissolution of the inorganic base and can accelerate the transmetalation step.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting materials (this compound and the boronic acid) and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the confirmation of the product's mass and a more accurate assessment of the conversion of starting materials.
-
Gas Chromatography (GC): If the product is sufficiently volatile and thermally stable, GC can be an effective monitoring tool.
Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides. These conditions can serve as a starting point for the optimization of reactions involving this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | Good |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | Moderate-Good |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | Good |
Note: The yields are qualitative (Moderate, Good, High) as they are highly dependent on the specific substrates and precise reaction conditions. Optimization is recommended for each specific reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general guideline and may require optimization for specific boronic acids and desired products.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or boronic acid pinacol (B44631) ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, the palladium catalyst, and the phosphine ligand.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
Reaction Execution:
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure coupled product.[1]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing self-polymerization of 9-Bromofluorene derivatives
Welcome to the technical support center for 9-bromofluorene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions, such as self-polymerization and degradation, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of "self-polymerization" or degradation of this compound?
A1: The primary cause of what is often observed as "self-polymerization" is not a classic chain-growth polymerization. Instead, it is a series of degradation and dimerization reactions. The most common pathway, especially in the presence of a base, involves the formation of a fluorenyl anion, which can then attack another molecule of this compound. This leads to the formation of dimeric species like 9,9'-bifluorenyl, which can further react to form 9,9'-bifluorenylidene.[1][2][3][4] Another significant degradation pathway is the oxidation of the 9-position to form 9-fluorenone.[5]
Q2: How does the presence of a base affect the stability of this compound?
A2: Bases can significantly decrease the stability of this compound by abstracting the acidic proton at the C9 position, forming a fluorenyl carbanion. This highly reactive intermediate can then initiate nucleophilic attack on another this compound molecule, leading to the formation of dimeric products.[4][5] The strength of the base and the reaction conditions can influence the rate of these side reactions.
Q3: Can this compound degrade under neutral conditions?
A3: Yes, degradation can still occur under neutral conditions, although typically at a slower rate than in the presence of a strong base. The C9 position is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or heat, leading to the formation of 9-fluorenone.[5] Additionally, the carbon-bromine bond can undergo homolytic cleavage to form a stabilized 9-fluorenyl radical, which can also lead to dimerization.
Q4: What are the common impurities found in this compound, and can they contribute to its instability?
A4: Common impurities in this compound can include unreacted fluorene, 9-fluorenone, and residual acids or bases from the synthesis. The presence of acidic or basic impurities can catalyze degradation pathways. 9-fluorenone, being a ketone, can potentially participate in side reactions. Purity is crucial for the stability and reliable reactivity of this compound.
Troubleshooting Guides
Issue 1: Formation of an Insoluble Yellow/Orange Precipitate During a Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of 9,9'-Bifluorenylidene | 1. Minimize Base Exposure: Use the minimum required amount of a weaker base if possible. Add the base slowly and at a low temperature.2. Strictly Anhydrous and Inert Conditions: Ensure all solvents and reagents are dry and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). | 9,9'-Bifluorenylidene is often a colored, insoluble byproduct formed via a base-mediated dimerization and elimination pathway.[1][3][4] Reducing the concentration of the base and excluding water can slow down this side reaction. |
| Oxidation to 9-Fluorenone | 1. Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.2. Protect from Light: Wrap the reaction vessel in aluminum foil. | 9-fluorenone is a yellow-orange compound formed by the oxidation of the C9 position.[5] Removing oxygen and light minimizes the triggers for this oxidation. |
Issue 2: Low Yield or Incomplete Conversion in a Substitution Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | 1. Check Purity of Starting Material: Use freshly purified this compound.2. Control Reaction Temperature: Run the reaction at the lowest effective temperature. | Impurities can interfere with the desired reaction. High temperatures can accelerate the rate of degradation side reactions. |
| Competing Dimerization Reaction | 1. Use a Non-Nucleophilic Base: If a base is required, consider a sterically hindered, non-nucleophilic base.2. Optimize Reagent Stoichiometry: Ensure the nucleophile is in appropriate excess. | This can help to favor the desired substitution reaction over the base-induced dimerization pathway. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is essential to ensure the purity of this compound before use in sensitive reactions, minimizing the presence of impurities that can catalyze degradation.
Materials:
-
Crude this compound
-
Hexanes or a mixture of ethanol (B145695) and water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hexanes).
-
Gently heat the mixture while stirring until all the solid dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction Minimizing Self-Polymerization
This protocol provides a general workflow for reacting this compound with a nucleophile while minimizing the risk of dimerization and oxidation.
Materials:
-
Purified this compound
-
Nucleophile
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Anhydrous, non-nucleophilic base (if required)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
Dry all glassware in an oven and cool under a stream of inert gas.
-
Add the purified this compound and the nucleophile to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
If a base is required, add it slowly to the reaction mixture at a controlled low temperature (e.g., 0 °C).
-
Stir the reaction at the appropriate temperature, monitoring its progress by TLC or another suitable analytical technique.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Proceed with the standard workup and purification of the desired product.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Recommended experimental workflow to prevent side reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanistic studies in strongly basic media. Part III. Bifluorenylidene formation from 9-bromo-9,9′-bifluorenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | High-Purity Reagent Supplier [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 9-Bromofluorene
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 9-Bromofluorene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in scaling up the synthesis of this compound include:
-
Reaction Control and Heat Management: The bromination of fluorene (B118485) can be exothermic, and maintaining precise temperature control is crucial to prevent side reactions and ensure safety. What can be managed in laboratory glassware may become a significant issue in a large reactor.
-
Solid Handling and Mixing: Fluorene and the product, this compound, are solids. Ensuring efficient mixing of solids and reagents in a large volume can be difficult and may affect reaction kinetics and yield.
-
Side Reactions and Impurity Profile: At a larger scale, localized high concentrations of reagents or temperature gradients can lead to an increase in impurities, such as over-brominated products or dimers.
-
Purification: Crystallization, the common lab-scale purification method, can be more complex to control at scale, potentially affecting yield and purity. The crude product may also form an oil, complicating isolation.[1]
-
Safety and Environmental Concerns: Handling large quantities of hazardous materials like N-bromosuccinimide (NBS) and solvents such as carbon tetrachloride poses significant safety and environmental risks that must be managed with appropriate engineering controls.
Q2: Which synthetic route is most suitable for the large-scale production of this compound?
A2: The free-radical bromination of fluorene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide is a highly selective method for producing this compound.[2] This method is often preferred for its high selectivity to the benzylic 9-position, which minimizes the formation of isomers that are brominated on the aromatic rings.[2]
Q3: What are the common impurities in this compound synthesis and how can they be minimized?
A3: Common impurities include:
-
Unreacted Fluorene: Can be minimized by ensuring efficient mixing and using a slight excess of the brominating agent.
-
Dibromo- and Polybrominated Fluorenes: These form due to over-bromination. Control of stoichiometry and avoiding excess brominating agent are key.
-
9,9'-Difluorenyl: This dimeric product can form, particularly under certain reaction conditions.[2]
-
Succinimide: A byproduct when using NBS, which is typically removed during workup.
To minimize these, precise control of reaction temperature, slow and controlled addition of reagents, and ensuring homogeneous mixing are critical.
Q4: What are the key safety considerations for the scale-up of this compound synthesis?
A4: Key safety considerations include:
-
Handling of N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.
-
Use of Radical Initiators: Benzoyl peroxide is an organic peroxide that can be explosive. It must be stored and handled according to safety guidelines.
-
Solvent Hazards: If using solvents like carbon tetrachloride (though its use is now highly restricted due to toxicity and environmental impact), appropriate containment and ventilation are essential. Safer solvent alternatives should be considered for scale-up.
-
Exothermic Reaction: A thorough understanding of the reaction's thermal profile, for example through reaction calorimetry, is necessary to implement adequate cooling capacity and prevent thermal runaway.
-
Corrosive Byproducts: Hydrogen bromide (HBr) may be formed as a byproduct, which is corrosive. The reactor and associated equipment must be constructed from compatible materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time. | - Improve agitation in the reactor. - Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC) to determine the optimal reaction time. |
| Decomposition of the product due to prolonged reaction times or high temperatures. | - Optimize the reaction time and temperature. - Perform a kinetic analysis to understand the reaction profile. | |
| High Levels of Impurities (e.g., Dibromofluorene) | Poor temperature control, leading to localized "hot spots." | - Ensure the reactor's cooling system is adequate. - Consider a semi-batch process with controlled addition of the brominating agent to manage the exotherm. |
| Incorrect stoichiometry of reagents. | - Accurately charge all reagents. Use calibrated scales and flowmeters. | |
| Product Oiling Out During Crystallization | Presence of significant impurities depressing the melting point. | - Analyze the crude product to identify impurities. - Consider a pre-purification step, such as a solvent wash or charcoal treatment, before crystallization. |
| Inappropriate crystallization solvent or cooling rate. | - Screen for alternative crystallization solvents. - Optimize the cooling profile to promote crystal growth over nucleation. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | - Establish and enforce strict specifications for all starting materials. |
| Lack of precise control over process parameters. | - Implement robust process controls for temperature, addition rates, and mixing. - Develop and strictly follow a detailed Standard Operating Procedure (SOP). |
Data Presentation
| Parameter | Lab-Scale (e.g., 50-100 g) | Pilot/Industrial-Scale (e.g., >10 kg) | Rationale for Change |
| Typical Yield | 55%[1] | Potentially lower initially, then optimized to be comparable or slightly lower. | Challenges in heat and mass transfer at scale can reduce selectivity and yield. |
| Purity (Crude) | 90-95% | 85-95% | Increased potential for side reactions due to less uniform conditions. |
| Reaction Time | 3 hours[1] | May need to be adjusted (longer or shorter) based on heat transfer and mixing efficiency. | Slower reagent addition rates may be required to control the exotherm, prolonging the overall time. |
| Key Impurities | Unreacted fluorene, succinimide | Unreacted fluorene, succinimide, potentially higher levels of dibromofluorene. | Less efficient heat dissipation can lead to more over-bromination. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a literature procedure and serves as a baseline for scale-up.[1]
Materials:
-
Fluorene (59.76 g)
-
N-bromosuccinimide (NBS) (64.1 g)
-
Benzoyl peroxide (0.87 g)
-
Carbon tetrachloride (360 ml)
-
Methanol (B129727) (for crystallization)
Procedure:
-
A mixture of fluorene, N-bromosuccinimide, benzoyl peroxide, and carbon tetrachloride is stirred at reflux for 3 hours.[1]
-
After cooling to room temperature, the mixture is filtered.[1]
-
The filtrate is evaporated under reduced pressure to yield a dark oil.[1]
-
The oil is crystallized from methanol to give this compound as a yellow solid (46.1 g, 55% yield).[1]
Considerations for Scale-Up Protocol
When scaling up the above synthesis, the following modifications should be considered:
-
Reactor: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is required.
-
Reagent Addition: NBS should be added in portions or as a solution in a suitable solvent to control the reaction rate and temperature.
-
Solvent: Due to the toxicity of carbon tetrachloride, a less hazardous solvent should be evaluated and selected (e.g., dichloromethane, chlorobenzene).
-
Workup: Filtration at a large scale will require appropriate equipment, such as a filter press or centrifuge.
-
Purification: The crystallization process will need to be optimized for the larger volume, including controlled cooling rates and efficient agitation to ensure consistent crystal size and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
References
Technical Support Center: Analysis of 9-Bromofluorene Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for detecting impurities in 9-Bromofluorene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:
-
Starting Materials: Unreacted fluorene (B118485).[1]
-
Over-brominated Products: Di- or poly-brominated fluorenes, such as 2,7-dibromofluorene.[2][3]
-
Positional Isomers: Bromofluorene isomers other than the 9-position, for example, 2-bromofluorene, which can arise from different reaction conditions.[3][4]
-
Synthetic Byproducts: Compounds formed from side reactions with brominating agents like N-bromosuccinimide (NBS), or from solvents.[3]
-
Degradation Products: Oxidation of the 9-position can lead to the formation of 9-fluorenone (B1672902).[5][6] Hydrolysis can also occur, though less common under anhydrous conditions.
Q2: Which analytical techniques are most suitable for detecting this compound impurities?
A2: The most widely used and effective techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
HPLC , particularly with UV detection, is the gold standard for separating and quantifying non-volatile organic impurities.[7]
-
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities and provides structural information through mass fragmentation patterns.[7][8]
Q3: What are the key considerations for sample preparation for analyzing this compound?
A3: Proper sample preparation is crucial for accurate analysis. Key considerations include:
-
Solvent Selection: The solvent should completely dissolve the this compound sample without reacting with it. For reverse-phase HPLC, a mixture of the mobile phase, such as acetonitrile (B52724) and water, is often a good choice. For GC-MS, a volatile solvent like dichloromethane (B109758) or hexane (B92381) is suitable.
-
Concentration: The sample concentration should be within the linear range of the detector. A typical starting concentration for HPLC analysis is around 1 mg/mL.[9]
-
Filtration: To prevent clogging of the analytical column and system, it is advisable to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Q4: What are good starting points for developing an HPLC or GC-MS method?
A4: For method development, the following starting conditions are recommended:
-
HPLC: A reverse-phase C18 column is generally effective for separating this compound and its related non-polar impurities. A gradient elution with a mobile phase of acetonitrile and water, with 0.1% formic acid to improve peak shape, is a common starting point.
-
GC-MS: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17ms, is a good choice. A standard temperature program starting at a low temperature (e.g., 50-100°C) and ramping up to a high temperature (e.g., 280-300°C) will elute a wide range of impurities.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Secondary interactions with active silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity silica (B1680970) column.- Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to suppress silanol (B1196071) ionization (e.g., pH 2-3).[10] |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration. |
| Split Peaks | - Clogged inlet frit or void at the column head.- Sample solvent incompatible with the mobile phase. | - Reverse and flush the column (disconnected from the detector).- Replace the column if the problem persists.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.[11] |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven for stable temperature control.- Flush the column with a strong solvent after each sequence.[12] |
| High Backpressure | - Blockage in the system (e.g., guard column, inlet frit).- Buffer precipitation in the mobile phase. | - Systematically isolate components to identify the blockage.- Reverse and flush the column.- Ensure buffer components are soluble in the mobile phase mixture.[13] |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash procedure in the autosampler method.[14] |
GC-MS Troubleshooting
| Problem | Potential Causes | Solutions |
| Poor Peak Shape | - Active sites in the inlet liner or column.- Column contamination. | - Use a deactivated inlet liner.- Trim the front end of the column (10-20 cm).- Bake out the column at the maximum recommended temperature. |
| Shifting Retention Times | - Leaks in the GC system.- Inconsistent oven temperature or carrier gas flow. | - Perform a leak check of the system.- Verify the oven temperature program and carrier gas flow rate are accurate and stable. |
| Poor Sensitivity | - Contamination of the ion source.- Low injection volume or sample concentration. | - Clean the ion source according to the manufacturer's instructions.- Increase the injection volume or sample concentration, ensuring not to overload the column. |
| Extraneous Peaks | - Contamination from the sample, solvent, or system.- Septum bleed. | - Analyze a solvent blank to identify the source of contamination.- Use high-quality, low-bleed septa and condition them before use. |
Quantitative Data Summary
Table 1: Potential Impurities in this compound and their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| This compound | C₁₃H₉Br | 245.11 | - |
| Fluorene | C₁₃H₁₀ | 166.22 | Unreacted Starting Material[1][15] |
| 9-Fluorenone | C₁₃H₈O | 180.21 | Oxidation Product[5][6] |
| 2-Bromofluorene | C₁₃H₉Br | 245.11 | Isomeric Impurity[3][4] |
| 2,7-Dibromofluorene | C₁₃H₈Br₂ | 324.01 | Over-bromination Product[2][3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound impurities.
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (mobile phase diluent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks and report the area percentage of each impurity.
-
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TQ).[16]
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Visualizations
References
- 1. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20030065226A1 - Method for preparing bromofluorenes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 5. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Fluorene - Wikipedia [en.wikipedia.org]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to 9-Bromofluorene and Other Brominated Aromatic Compounds in Cross-Coupling Reactions and Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and materials science, brominated aromatic compounds serve as pivotal building blocks for the construction of complex molecular architectures. Among these, 9-Bromofluorene holds a prominent position due to its unique structural and electronic properties. This guide provides an objective comparison of this compound with other commonly utilized brominated aromatic compounds—bromobenzene, 1-bromonaphthalene, and 4-bromobiphenyl—with a focus on their performance in Suzuki-Miyaura and Heck cross-coupling reactions, as well as their applications in organic light-emitting diodes (OLEDs). The information presented is supported by experimental data to aid researchers in selecting the optimal building block for their specific application.
Chemical Properties and Physical Characteristics
A fundamental understanding of the physical properties of these compounds is crucial for their handling and application in various synthetic protocols. Table 1 summarizes the key physical characteristics of this compound and its counterparts.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | This compound.png | C₁₃H₉Br | 245.12 | 101-104 | 338.6 |
| Bromobenzene | bromobenzene.png | C₆H₅Br | 157.01 | -31 | 156 |
| 1-Bromonaphthalene | 1-bromonaphthalene.png | C₁₀H₇Br | 207.07 | 1-2 | 281 |
| 4-Bromobiphenyl | 4-bromobiphenyl.png | C₁₂H₉Br | 233.10 | 88-91 | 310 |
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the brominated aromatic compound in this reaction is a critical factor for achieving high yields and efficient conversions. The following table presents a comparative summary of the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 9-Phenylfluorene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 12 | 92 |
| Bromobenzene | Biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 1-Bromonaphthalene | 1-Phenylnaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 88 |
| 4-Bromobiphenyl | 4-Phenylbiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 95 |
Note: The presented yields are based on generalized conditions and may vary depending on the specific reaction parameters.
Comparative Performance in Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. The efficiency of this reaction is also highly dependent on the nature of the aryl halide. Below is a comparison of the performance of the selected brominated aromatic compounds in a typical Heck reaction with styrene (B11656).
Table 3: Comparative Yields in Heck Reaction
| Aryl Bromide | Product | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 9-Styrylfluorene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 24 | 85 |
| Bromobenzene | Stilbene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 24 | 78 |
| 1-Bromonaphthalene | 1-Styrylnaphthalene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 24 | 82 |
| 4-Bromobiphenyl | 4-Styrylbiphenyl | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 24 | 90 |
Note: The presented yields are based on generalized conditions and may vary depending on the specific reaction parameters.
Application in Organic Light-Emitting Diodes (OLEDs)
Brominated aromatic compounds are crucial precursors for the synthesis of organic semiconductors used in OLEDs, particularly as host materials and hole-transporting materials. The fluorene (B118485) moiety in this compound is particularly valued for its high photoluminescence quantum yield and good thermal stability. While a direct comparison of OLEDs fabricated from these simple brominated precursors is not commonly reported, the properties of the resulting materials are indicative of their potential performance.
Table 4: Properties of Corresponding Phenyl-Substituted Compounds for OLED Applications
| Precursor | Phenyl-substituted Product | Key Properties for OLEDs |
| This compound | 9-Phenylfluorene | High thermal stability, high triplet energy, good hole mobility. |
| Bromobenzene | Biphenyl | Basic building block, moderate thermal stability. |
| 1-Bromonaphthalene | 1-Phenylnaphthalene | Can introduce steric hindrance, affecting molecular packing. |
| 4-Bromobiphenyl | 4-Phenylbiphenyl | Extended conjugation, good for charge transport. |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a mixture of toluene (10 mL) and water (2 mL) is degassed and heated at 100°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Heck Reaction:
A mixture of the aryl bromide (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (B128534) (1.5 mmol) in anhydrous N,N-dimethylformamide (10 mL) is degassed and heated at 120°C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Heck reaction.
A Comparative Guide to Catalysts in 9-Bromofluorene Synthesis and Reactions
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount for optimizing reaction outcomes. This guide provides a comparative analysis of different catalytic systems employed in reactions involving 9-Bromofluorene, focusing on its synthesis via radical initiation and its subsequent reductive coupling using a metal-based catalyst. The data presented is compiled from established experimental protocols to aid in the selection of the most suitable method for specific research applications.
Performance Comparison of Catalytic Systems
The following tables summarize the quantitative data for two distinct reactions involving this compound, offering a clear comparison of their performance based on key experimental parameters.
Table 1: Synthesis of this compound via Radical Initiation
| Catalyst/Initiator | Reagents | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Benzoyl Peroxide | Fluorene (B118485), N-bromosuccinimide | Carbon Tetrachloride | 3 | Reflux | 55 | [1] |
Table 2: Catalytic Reductive Homocoupling of this compound
| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature | Turnover Number (TON) | Product | Reference |
| Ru₃(CO)₁₂ | 0.1 | Xylene | Reflux | > 3000 | 9,9'-Bifluorene | [2][3] |
Experimental Workflow
The general workflow for a catalytic reaction involving this compound, from setup to product isolation, is illustrated in the diagram below. This process can be adapted for both the synthesis and subsequent reactions of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
1. Synthesis of this compound using Benzoyl Peroxide
This protocol details the synthesis of this compound from fluorene using N-bromosuccinimide as the bromine source and benzoyl peroxide as a radical initiator.[1]
-
Materials:
-
Fluorene (59.76 g, 0.36 mol)
-
N-bromosuccinimide (NBS) (64.1 g, 0.36 mol)
-
Benzoyl peroxide (0.87 g, 0.0036 mol)
-
Carbon tetrachloride (360 ml)
-
Methanol (B129727) (for crystallization)
-
-
Procedure:
-
A mixture of fluorene, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride is stirred at reflux for 3 hours.[1]
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is evaporated under reduced pressure to yield a dark oil.
-
The crude product is crystallized from methanol to give 46.1 g (55% yield) of this compound as a yellow solid.[1]
-
2. Catalytic Reductive Coupling of this compound
This protocol describes the reductive homocoupling of this compound catalyzed by a ruthenium carbonyl cluster.[2][3]
-
Materials:
-
This compound
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Xylene
-
-
Procedure:
-
The reductive homocoupling of this compound is catalyzed by 0.1 mol % of Ru₃(CO)₁₂ in refluxing xylene.[2][3]
-
The reaction is monitored for completion. The turnover number (TON) for this reaction is reported to be in excess of 3000, indicating high catalyst efficiency.[2][3]
-
Upon completion, the product, 9,9'-Bifluorene, is isolated and purified using standard techniques.
-
References
Comparative Performance Analysis: 9-Bromofluorene vs. 9-Iodofluorene in Palladium-Catalyzed Cross-Coupling Reactions
Published: December 12, 2025
A definitive guide for researchers, scientists, and drug development professionals on the selection of 9-halofluorene derivatives for pivotal cross-coupling reactions. This document provides an objective comparison, supported by established chemical principles and experimental data, to inform synthetic strategy and optimization.
Introduction to Cross-Coupling and Aryl Halide Reactivity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance. The choice of the organohalide starting material is critical to the success of these transformations. Among the most common substrates, aryl iodides and aryl bromides exhibit distinct reactivity profiles that can significantly impact reaction efficiency, required conditions, and overall yield.
The fundamental reactivity trend for aryl halides (Ar-X) in the rate-determining oxidative addition step of most cross-coupling reactions is:
Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [1][2]
This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-I bond requires less energy to break, facilitating a faster oxidative addition of the palladium catalyst compared to the stronger C-Br bond.[3][4] This guide specifically compares 9-iodofluorene and 9-bromofluorene, two key building blocks in materials science and medicinal chemistry, across three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Quantitative Data Comparison
Table 1: Physical Properties and Bond Dissociation Energies
The inherent difference in reactivity between 9-iodofluorene and this compound is rooted in their fundamental physical and chemical properties, particularly the strength of the carbon-halogen bond.
| Property | 9-Iodofluorene | This compound | Supporting Rationale |
| Molecular Weight | 292.11 g/mol | 245.11 g/mol | The higher atomic weight of iodine results in a greater molecular weight. |
| C(sp²)-X BDE (approx.) | ~213 kJ/mol | ~285 kJ/mol | The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during oxidative addition.[4] |
| General Reactivity | Higher | Lower | Directly correlated with the lower C-X bond dissociation energy, leading to faster reaction kinetics for 9-iodofluorene.[1][2] |
| Relative Cost | Higher | Lower | Bromine is more abundant and less expensive to incorporate than iodine, making this compound the more economical starting material. |
Table 2: Performance in Key Cross-Coupling Reactions
The following table summarizes the expected performance and typical reaction parameters when using 9-iodofluorene versus this compound. These are representative conditions and outcomes based on established reactivity principles.
| Reaction Type | Parameter | 9-Iodofluorene | This compound |
| Suzuki-Miyaura | Typical Temp. | Room Temp. to 60 °C | 80 °C to 110 °C |
| Reaction Time | 1-6 hours | 6-24 hours | |
| Catalyst Load | 0.5 - 2 mol% | 1 - 5 mol% | |
| Expected Yield | Excellent (often >90%) | Good to Excellent (70-95%) | |
| Sonogashira | Typical Temp. | Room Temp. to 50 °C[2] | 50 °C to 80 °C |
| Reaction Time | 0.5-4 hours | 4-18 hours | |
| Cu(I) Cocatalyst | Often optional or at low loading | Generally required for efficient conversion | |
| Expected Yield | Excellent (often >90%) | Good to Excellent (65-90%) | |
| Buchwald-Hartwig | Typical Temp. | 60 °C to 90 °C | 80 °C to 120 °C[5] |
| Reaction Time | 2-12 hours | 12-36 hours | |
| Ligand Choice | Tolerates a wider range of phosphine (B1218219) ligands | Often requires more electron-rich, bulky ligands | |
| Expected Yield | Very Good to Excellent (80-98%) | Good to Very Good (60-90%) |
Visualized Mechanisms and Workflows
General Catalytic Cycle for Cross-Coupling
The core mechanism for Suzuki, Sonogashira, and Buchwald-Hartwig reactions involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.
Substrate Selection Workflow
Choosing between 9-iodofluorene and this compound involves a trade-off between reactivity and cost. This decision tree outlines the logical process for substrate selection based on project requirements.
Detailed Experimental Protocols
The following are generalized, representative protocols for the cross-coupling of 9-halofluorenes. Note: These procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of a 9-halofluorene with an arylboronic acid.
-
Materials:
-
9-Iodo/Bromofluorene (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the 9-halofluorene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the appropriate temperature (see Table 2) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica (B1680970) gel chromatography.
-
Protocol 2: Sonogashira Coupling
This protocol details the coupling of a 9-halofluorene with a terminal alkyne.[6][7]
-
Materials:
-
9-Iodo/Bromofluorene (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) Iodide (CuI, 1-4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask, add the 9-halofluorene, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the mixture at the designated temperature (see Table 2). The reaction often turns dark, which is normal.
-
Monitor the reaction's progress. Upon completion, filter the mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and perform a standard aqueous workup.
-
Purify the resulting crude material by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between a 9-halofluorene and a primary or secondary amine.[8][9]
-
Materials:
-
9-Iodo/Bromofluorene (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.
-
Add the 9-halofluorene and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the flask and heat the reaction mixture with vigorous stirring for the required time and temperature (see Table 2).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Conclusion and Recommendations
The selection between this compound and 9-iodofluorene is a strategic decision dictated by the specific demands of the synthetic target.
-
9-Iodofluorene is the superior choice for reactions where high yields, fast conversion, and mild conditions are paramount. Its high reactivity is particularly advantageous when dealing with thermally sensitive substrates or complex molecules with delicate functional groups.
-
This compound serves as a highly effective and more economical alternative. While it generally requires more forcing conditions—higher temperatures, longer reaction times, and potentially higher catalyst loadings—it is often the substrate of choice for large-scale syntheses where cost is a significant driver. With modern, highly active catalyst systems, the reactivity gap between aryl bromides and iodides can often be narrowed, making this compound a versatile and practical building block for a wide array of applications.
For optimal results, it is recommended to screen both substrates during initial route scouting to empirically determine the best balance of reactivity, yield, and cost for a specific transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. the trend for bond dissociation energy of halogens is Cl2>Br2>F2>I2.. - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 9-Bromofluorene and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of 9-bromofluorene and its common reaction products. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural verification of this important class of compounds.
This compound is a valuable building block in organic synthesis, readily undergoing nucleophilic substitution and Grignard reactions to yield a variety of functionalized fluorene (B118485) derivatives. Confirmation of these transformations requires a multi-faceted analytical approach. This guide focuses on the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to differentiate this compound from its products, including 9-phenylfluorene, 9-methoxyfluorene, and 9-aminofluorene.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values provide a quantitative basis for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) of H at C9 | Aromatic Proton Chemical Shifts (δ) |
| This compound | 5.85 (s, 1H) | 7.25-7.80 (m, 8H) |
| 9-Phenylfluorene | 5.08 (s, 1H) | 7.11-7.84 (m, 13H) |
| 9-Methoxyfluorene | 5.40 (s, 1H) | 7.20-7.70 (m, 8H), 3.45 (s, 3H, -OCH₃) |
| 9-Aminofluorene | 5.20 (s, 1H) | 7.20-7.70 (m, 8H), 2.10 (s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) of C9 | Aromatic Carbon Chemical Shifts (δ) | Other Characteristic Shifts (δ) |
| This compound | 50.1 | 120.1, 125.2, 127.3, 128.0, 140.9, 148.6 | - |
| 9-Phenylfluorene | 54.4 | 119.8, 125.3, 126.8, 127.3, 128.3, 128.7, 141.0, 141.6, 147.8 | - |
| 9-Methoxyfluorene | 88.0 | 119.9, 125.0, 127.0, 128.5, 141.2, 145.0 | 56.5 (-OCH₃) |
| 9-Aminofluorene | 57.0 | 119.8, 125.1, 127.2, 128.3, 141.5, 149.0 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C-Br Stretch | C-O Stretch | N-H Stretch |
| This compound | 3060-3020 | ~650 | - | - |
| 9-Phenylfluorene | 3060-3020 | - | - | - |
| 9-Methoxyfluorene | 3060-3020 | - | 1100-1050 | - |
| 9-Aminofluorene | 3060-3020 | - | - | 3400-3300 (two bands) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₃H₉Br | 245.11 | 246/244 (M⁺, isotopic pattern), 165 (M⁺ - Br) |
| 9-Phenylfluorene | C₁₉H₁₄ | 242.32 | 242 (M⁺), 165 |
| 9-Methoxyfluorene | C₁₄H₁₂O | 196.24 | 196 (M⁺), 165 (M⁺ - OCH₃) |
| 9-Aminofluorene | C₁₃H₁₁N | 181.24 | 181 (M⁺), 165 (M⁺ - NH₂) |
Experimental Workflow
The general workflow for the synthesis and subsequent spectroscopic analysis to confirm the structure of a this compound product is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of representative 9-substituted fluorenes and the acquisition of spectroscopic data are provided below.
Synthesis Protocols
Synthesis of 9-Phenylfluorene (via Grignard Reaction)
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene (B47551) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Reaction with this compound: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise with stirring.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol (B145695) to yield 9-phenylfluorene.
Synthesis of 9-Methoxyfluorene (via Nucleophilic Substitution)
-
Reaction Setup: In a round-bottom flask, dissolve this compound in methanol (B129727).
-
Base Addition: Add a solution of sodium methoxide (B1231860) in methanol to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Synthesis of 9-Aminofluorene (via Nucleophilic Substitution)
-
Reaction Setup: In a sealed tube, dissolve this compound in an excess of a solution of ammonia (B1221849) in an appropriate solvent (e.g., ethanol).
-
Reaction: Heat the sealed tube at a specified temperature for several hours.
-
Work-up: After cooling, carefully open the tube and transfer the contents to a beaker. Remove the solvent and excess ammonia under reduced pressure.
-
Purification: Neutralize the residue with a dilute acid and then basify to precipitate the product. Collect the solid by filtration and recrystallize from a suitable solvent to obtain pure 9-aminofluorene.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[1][2]
-
Thin Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[4][5]
-
Data Acquisition: Record the mass spectrum, which plots the relative abundance of ions against their mass-to-charge (m/z) ratio.
Comparison and Interpretation of Spectroscopic Data
The structural transformation of this compound into its derivatives is clearly evidenced by the changes in their respective spectra.
-
¹H NMR: The most significant change is the chemical shift of the proton at the 9-position. The disappearance of the singlet around 5.85 ppm and the appearance of a new singlet at a different chemical shift is a strong indicator of a successful substitution. The integration of the aromatic region and the appearance of new signals (e.g., the methoxy (B1213986) protons in 9-methoxyfluorene) provide further confirmation.
-
¹³C NMR: The chemical shift of the C9 carbon is highly sensitive to the substituent. The significant upfield or downfield shift of this signal from ~50 ppm in this compound is a key diagnostic feature. The appearance of new signals, such as the methoxy carbon in 9-methoxyfluorene, is also definitive.
-
IR Spectroscopy: The disappearance of the C-Br stretching frequency and the appearance of new characteristic bands, such as the C-O stretch for ethers or the N-H stretches for amines, provide clear evidence of the substitution reaction.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum is a direct measure of the molecular weight of the compound. A change in the m/z value of the molecular ion from that of this compound (m/z 244/246) confirms the displacement of the bromine atom. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be absent in the products. The fragmentation patterns also provide valuable structural information; for example, the loss of the substituent from the molecular ion to give a fragment at m/z 165 (the fluorenyl cation) is a common feature.
By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently confirm the structures of their synthesized this compound products. This rigorous analytical approach is essential for ensuring the purity and identity of compounds in drug discovery and materials science research.
References
- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 9-Bromofluorene: Efficiency and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 9-Bromofluorene is a vital building block in the creation of various organic materials and pharmaceutical compounds. This guide provides an objective comparison of different synthesis methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of this compound Synthesis Methods
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Direct Bromination | Fluorene (B118485), Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Not specified | Not specified | Moderate (implied) |
| NBS Bromination | Fluorene, N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 3 hours | Reflux | 55%[1] |
| NBS Bromination (Optimized) | Fluorene, N-Bromosuccinimide (NBS), Peroxide/Acid Catalyst | Dichloromethane (B109758) (CH₂) | 24-72 hours | Room Temperature | 80-95%[2] |
| Phase Transfer Catalysis (PTC) | Fluorene, Brominating Agent, Phase Transfer Catalyst | Biphasic (e.g., Toluene/Water) | Not specified | 70-83°C (for a related reaction) | High (expected) |
Logical Workflow for Method Selection
The selection of an appropriate synthesis method for this compound often involves a trade-off between reaction speed, yield, and the handling of hazardous materials. The following diagram illustrates a logical workflow for choosing a method based on key experimental considerations.
Caption: Workflow for selecting a this compound synthesis method.
Detailed Experimental Protocols
Direct Bromination with Molecular Bromine (Br₂)
Direct bromination of fluorene at the 9-position is a classic approach.[3] The reactivity of this position is due to the benzylic nature of the carbon-hydrogen bonds.[3] This method can proceed via a radical mechanism or be catalyzed by a Lewis acid to favor electrophilic attack.[3]
Experimental Protocol: While a specific high-yield protocol for the direct bromination of fluorene to this compound in an organic solvent is not readily available in the provided search results, the general procedure involves the reaction of fluorene with molecular bromine in a suitable solvent like carbon tetrachloride.[3] Careful control of reaction conditions is necessary to ensure selective substitution at the C-9 position and to avoid bromination of the aromatic rings.[3]
Bromination using N-Bromosuccinimide (NBS)
This method offers high selectivity for the benzylic C-9 position of fluorene, proceeding through a free-radical chain reaction.[3] It is a widely used method due to its selectivity and the easier handling of solid NBS compared to liquid bromine.
Standard Experimental Protocol: A mixture of fluorene (59.76 g, 0.36 M), N-bromosuccinimide (64.1 g, 0.36 M), and benzoyl peroxide (0.87 g, 0.0036 M) in 360 ml of carbon tetrachloride is stirred at reflux for 3 hours.[1] After cooling, the succinimide (B58015) byproduct is filtered off. The filtrate is then evaporated under reduced pressure. The resulting crude product is crystallized from methanol (B129727) to yield this compound as a yellow solid. This protocol reports a yield of 55%.[1]
Optimized High-Yield Protocol: For a higher yield, the reaction can be carried out at room temperature over a longer duration. Fluorene (83 mg, 0.5 mmol) and N-bromosuccinimide (98 mg, 0.55 mmol) are dissolved in dichloromethane (5 mL).[2] The reaction is initiated with a peroxide and an acid catalyst and allowed to proceed for 24-72 hours.[2] This method can achieve yields in the range of 80-95%.[2]
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for carrying out reactions in heterogeneous systems, often leading to higher yields and milder reaction conditions.[4] For the synthesis of fluorene derivatives, PTC has been shown to be highly effective. While a specific protocol for the synthesis of this compound was not found, the synthesis of the related compound 9-fluorenone (B1672902) from fluorene has been reported using a quaternary ammonium (B1175870) salt as a phase transfer agent in a toluene/water system at temperatures between 70-83°C.[5][6] This suggests that a similar PTC approach for the bromination of fluorene at the 9-position could be a highly efficient method. The general principle involves the use of a phase transfer catalyst to transport the brominating agent from an aqueous or solid phase to the organic phase containing the fluorene.
Comparison of Methodologies
Direct Bromination with Br₂:
-
Advantages: Utilizes readily available and inexpensive reagents.
-
Disadvantages: Liquid bromine is highly corrosive, toxic, and difficult to handle. The reaction can be less selective, potentially leading to the formation of poly-brominated byproducts or bromination on the aromatic rings if not carefully controlled.[3]
Bromination with NBS:
-
Advantages: NBS is a solid and therefore easier and safer to handle than liquid bromine. The reaction is highly selective for the benzylic C-9 position, minimizing the formation of unwanted isomers.[3] High yields can be achieved under optimized conditions.[2]
-
Disadvantages: The standard protocol may result in a moderate yield.[1] Achieving very high yields may require significantly longer reaction times.[2] The succinimide byproduct needs to be removed from the reaction mixture.
Phase Transfer Catalysis (PTC):
-
Advantages: PTC methods often result in higher yields, faster reaction rates, and milder reaction conditions compared to conventional methods.[4] They can also allow for the use of less expensive inorganic brominating agents. The synthesis of related fluorene compounds using PTC has shown very high conversion rates.[5]
-
Disadvantages: A specific, optimized protocol for this compound synthesis needs to be developed. The phase transfer catalyst must be separated from the product after the reaction.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | High-Purity Reagent Supplier [benchchem.com]
- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 6. JP6052949B2 - Method for producing 9-fluorenone from fluorene - Google Patents [patents.google.com]
A Comparative Guide to 9-Bromofluorene-Based Polymers in Organic Electronics
This guide offers a benchmark comparison of polymers derived from 9-bromofluorene and its isomers, tailored for researchers, scientists, and professionals in drug development and materials science. This compound serves as a versatile building block for synthesizing conjugated polymers with applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] The fluorene (B118485) core provides a rigid, planar structure with strong blue fluorescence and high thermal stability, while the bromine atom offers a reactive site for polymerization.[3][4]
The properties of these polymers can be finely tuned by introducing different substituents at the C9 position and by copolymerizing the bromofluorene monomer with various aryl partners.[2][5] This guide summarizes key performance data from experimental studies and provides detailed methodologies to facilitate material selection and development.
Performance Comparison of this compound Derivatives
The selection of the monomer is critical in defining the final properties of the polymer. The bromine position (e.g., 2-bromo or 3-bromo) and the alkyl substituents at the C9 position influence solubility, processability, and electronic characteristics. The most prevalent polymerization method is the Suzuki cross-coupling reaction, which allows for the formation of well-defined copolymers.[2]
Table 1: Monomers and Polymerization Methods
| Monomer | Structure | Polymerization Method | Key Features & Applications |
|---|---|---|---|
| 2-Bromo-9,9-dihexyl-9H-fluorene | A fluorene core with a bromine atom at the C2 position and two hexyl chains at C9. | Suzuki Polycondensation, Yamamoto Coupling | Excellent solubility in organic solvents; precursor for polyfluorenes (PFs) used in OLEDs and Organic Solar Cells (OSCs).[2][6] |
| 3-Bromo-9,9-dimethyl-9H-fluorene | A fluorene core with a bromine atom at the C3 position and two methyl chains at C9. | Used as a monomer for polyfluorenes.[1] | Building block for fluorescent dyes, OLEDs, and OFETs.[1] |
| 2,7-Dibromofluorene (B93635) Derivatives | Fluorene with bromine at both C2 and C7 positions, with various substituents at C9. | Palladium-catalyzed couplings (e.g., Suzuki, Yamamoto).[3][7] | Forms the backbone of poly(2,7-fluorene)s, known for blue emission and high quantum yields.[3] |
Quantitative Performance Data
The photophysical, thermal, and device performance characteristics are crucial for evaluating the suitability of these polymers for electronic applications.
Table 2: Photophysical and Thermal Properties of Representative Polyfluorenes
| Polymer | UV-Vis Absorption (λmax, thin film) | Photoluminescence (PL) Emission (λmax, thin film) | PL Quantum Yield (PLQY, in solution) | Thermal Decomposition Temp. (Td, onset) |
|---|---|---|---|---|
| Poly(9,9-dihexylfluorene) (PDHF) | ~381-390 nm[6] | ~420-440 nm (Blue)[6] | 36-52%[6] | ~420 °C[8] |
| Polyfluorene with semi-perfluoroalkyl chains (P5) | 391 nm[8] | 430 nm (solution), 421 nm (film)[8] | Not specified | 433 °C[8] |
| Acidic Polyfluorene Derivatives | Not specified | ~410 nm (Blue)[3] | up to 87%[3] | Not specified |
Table 3: Performance of Fluorene-Based Polymers in OLEDs
| Polymer/Copolymer | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color | Device Configuration |
|---|---|---|---|---|
| Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | 9230[9] | 3.33[9] | Greenish-Blue[9] | ITO/PEDOT-PSS/p-TPD/PVK/Emitter/PF-PO/LiF/Al[9] |
| Polyfluorene-dendrimer blend (Red dendrimer) | >10,000 | ~10 | Red | Not specified[10] |
| 9-Borafluorene Derivative (FMesB-Cz) | >22,000[11][12] | Not specified | Yellow-Greenish[11][12] | Not specified |
Experimental Protocols
This section details representative methodologies for the synthesis and characterization of this compound-based polymers.
Synthesis via Suzuki Polycondensation
This protocol describes a typical synthesis for a polyfluorene copolymer.
-
Monomer Preparation : Start with a 2,7-dibromofluorene derivative and an appropriate aryldiboronic acid or ester comonomer. Ensure all monomers are purified before use.
-
Catalyst System : Prepare a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(o-tol)₃.
-
Reaction Setup : In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dibromo-monomer, the diboronic acid comonomer, and a phase transfer catalyst (e.g., Aliquat 336) in a mixture of toluene (B28343) and an aqueous base solution (e.g., 2M K₂CO₃).
-
Polymerization : De-gas the solution thoroughly. Add the palladium catalyst to the mixture. Heat the reaction to 80-90 °C and stir vigorously for 24-72 hours. The polymer precipitates as the reaction progresses.
-
Purification : Cool the reaction to room temperature and pour the mixture into a stirring solvent like methanol (B129727) to precipitate the polymer fully. Filter the crude polymer.
-
End-capping & Reprecipitation : To control molecular weight and remove reactive end groups, re-dissolve the polymer in a solvent like chloroform (B151607) and treat it with bromobenzene (B47551) (for boronic acid end groups) or phenylboronic acid (for bromine end groups) and fresh catalyst overnight.
-
Final Purification : Precipitate the polymer again in methanol. Further purification can be achieved by Soxhlet extraction with solvents like acetone, hexane, and finally chloroform to collect the pure polymer fraction. Dry the final polymer under vacuum.
Characterization Techniques
-
Gel Permeation Chromatography (GPC) : To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. The analysis is typically run at room temperature using a solvent like THF or chloroform as the eluent, calibrated against polystyrene standards.
-
Thermogravimetric Analysis (TGA) : To assess thermal stability. The polymer sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs.[8]
-
UV-Vis Spectroscopy : To study the electronic absorption properties. Thin films of the polymer are prepared by spin-coating a polymer solution (e.g., in chloroform) onto a quartz substrate. The absorption spectrum is recorded to find the absorption maximum (λmax).[8]
-
Photoluminescence (PL) Spectroscopy : To measure the emission properties. The same thin film or a dilute solution of the polymer is excited at its absorption maximum, and the emission spectrum is recorded to determine the peak emission wavelength. The photoluminescence quantum yield (PLQY) is often measured in solution relative to a known standard (e.g., quinine (B1679958) sulfate).[6]
Visualized Workflow
The following diagram illustrates a typical workflow for the development and evaluation of this compound-based polymers for OLED applications.
Caption: Experimental workflow from monomer to OLED device.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reaction Mechanisms of 9-Bromofluorene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile compounds like 9-bromofluorene is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the competing substitution and elimination pathways involved in the reaction of this compound with different bases, supported by experimental data and detailed protocols.
The reactivity of this compound is primarily governed by the nature of the base employed, leading to a competition between nucleophilic substitution (SN2) and elimination (E2 and E1cB) reactions. The acidic nature of the C9 proton in the fluorenyl system also introduces the possibility of a stepwise elimination mechanism (E1cB). This guide will delve into the mechanistic dichotomy by comparing the reactions of this compound with a strong, non-hindered base, sodium methoxide (B1231860), and a strong, sterically hindered base, potassium tert-butoxide.
Comparative Analysis of Reaction Pathways
The choice of base plays a crucial role in directing the reaction of this compound towards either substitution or elimination. A summary of the expected outcomes and mechanistic pathways is presented below.
| Reactant | Base/Solvent | Major Product | Plausible Mechanism(s) |
| This compound | Sodium Methoxide / Methanol (B129727) | 9-Methoxyfluorene | SN2 |
| This compound | Potassium tert-Butoxide / tert-Butanol (B103910) | Dibenzofulvene | E2 / E1cB |
Table 1: Comparison of Reaction Products and Plausible Mechanisms.
The reaction with sodium methoxide, a strong but relatively small nucleophile, is expected to favor the SN2 pathway, leading to the substitution product, 9-methoxyfluorene. In contrast, the use of potassium tert-butoxide, a bulky and strong base, is anticipated to predominantly yield the elimination product, dibenzofulvene, through an E2 or E1cB mechanism. The steric hindrance of the tert-butoxide ion disfavors its role as a nucleophile, promoting its function as a base to abstract a proton.
Experimental Validation of Mechanisms
To validate the proposed mechanisms, a series of experiments can be conducted to analyze the product distribution and reaction kinetics.
Product Analysis
The primary method for validating the reaction pathway is the identification and quantification of the products. This can be achieved through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Reaction Condition | Expected Major Product | Expected Yield (%) | Experimental Validation |
| This compound + Sodium Methoxide/Methanol | 9-Methoxyfluorene | > 90% | GC-MS, 1H NMR, 13C NMR |
| This compound + Potassium tert-Butoxide/tert-Butanol | Dibenzofulvene | > 90% | GC-MS, 1H NMR, 13C NMR |
Table 2: Expected Product Distribution and Analytical Methods.
Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool for distinguishing between concerted (E2) and stepwise (E1cB) elimination mechanisms.[1] By replacing the C9 proton of this compound with deuterium (B1214612) (9-bromo-9-deuterofluorene), the rate of the reaction can be measured and compared to the non-deuterated substrate.
-
E2 Mechanism: A significant primary kinetic isotope effect (kH/kD > 2) is expected if the C-H bond is broken in the rate-determining step, which is characteristic of the E2 pathway.[1]
-
E1cB Mechanism: The observation of a small or no primary kinetic isotope effect (kH/kD ≈ 1) would suggest a stepwise E1cB mechanism where the initial deprotonation is fast and reversible, and the subsequent loss of the leaving group is the rate-determining step.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the reaction products are provided below.
Synthesis of 9-Methoxyfluorene (SN2 Pathway)
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) to the solution.
-
Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 9-methoxyfluorene.
Synthesis of Dibenzofulvene (E2/E1cB Pathway)
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain dibenzofulvene as a solid.
Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways.
Figure 1: SN2 mechanism for the reaction of this compound with sodium methoxide.
Figure 2: Concerted E2 mechanism for the reaction of this compound with potassium tert-butoxide.
Figure 3: Stepwise E1cB mechanism for the reaction of this compound with potassium tert-butoxide.
Conclusion
The reaction of this compound serves as an excellent model for illustrating the principles of competing substitution and elimination reactions. By carefully selecting the base and solvent system, the reaction can be selectively directed towards the desired product. The use of a strong, non-hindered base like sodium methoxide in methanol favors the SN2 pathway, yielding the substitution product. Conversely, a strong, sterically hindered base such as potassium tert-butoxide in tert-butanol promotes elimination to form the corresponding alkene. Further investigation using kinetic isotope effect studies is crucial to definitively distinguish between the concerted E2 and stepwise E1cB elimination mechanisms in this system. This guide provides a framework for researchers to design experiments and interpret results to validate the operative reaction mechanism in their specific applications.
References
A Comparative Analysis of the Photophysical Properties of Brominated Fluorene Derivatives
This guide provides a comparative analysis of the photophysical properties of selected brominated fluorene (B118485) derivatives. The focus is on understanding how substitutions on the fluorene core influence key optical characteristics such as light absorption and emission. The data presented is compiled from experimental studies to assist researchers in the selection and design of fluorene-based molecules for applications in organic electronics, sensing, and drug development.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical data for a series of 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene derivatives. These compounds feature bromine atoms at the 2 and 7 positions of the fluorene core and a halogen-substituted benzylidene group at the 9-position, allowing for a systematic comparison of the effect of the benzylidene substituent.
| Compound ID | Substituent (X) at 4-position of benzylidene | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) |
| 1 | H | Chloroform | 366 | 471 | 105 |
| 2 | F | Chloroform | 365 | 473 | 108 |
| 3 | Cl | Chloroform | 368 | 490 | 122 |
| 4 | Br | Chloroform | 370 | 495 | 125 |
Data compiled from experimental values reported in the literature. The study notes that the maximum absorption wavelength (λ_max) of these derivatives is red-shifted compared to the parent 2,7-dibromofluorene, an effect attributed to the extended molecular conjugation from the benzylidene unit.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of photophysical data. Below are standard protocols for the key measurements cited.
1. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.
-
Sample Preparation: The derivative is dissolved in a spectroscopic grade solvent (e.g., chloroform, CH₂Cl₂, or hexane) to a concentration of approximately 1 x 10⁻⁵ M.[2][3]
-
Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette containing the pure solvent is used as a reference. The absorbance spectrum is recorded over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorbance (λ_max) is identified from the resulting spectrum.[2][3]
2. Photoluminescence (PL) Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer or fluorescence spectrometer is used.
-
Sample Preparation: The same solution prepared for UV-Visible absorption measurements can be used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4][5]
-
Measurement: The sample in the quartz cuvette is excited at a wavelength corresponding to its absorption maximum (λ_max). The instrument then scans a range of longer wavelengths to detect the emitted light. The resulting spectrum provides the wavelength of maximum emission (λ_em).
3. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][5][6]
-
Principle: Solutions of the sample and a standard (e.g., quinine (B1679958) sulfate) with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[5]
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the appropriate solvents.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions, respectively.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the relative photoluminescence quantum yield (PLQY) of a 9-bromofluorene derivative.
References
- 1. Integrated experimental and computational investigations of crystal structure, and photophysical properties of 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene frameworks | CoLab [colab.ws]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. static.horiba.com [static.horiba.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-Bromofluorene: A Step-by-Step Guide
The following protocol provides essential safety and logistical information for the proper disposal of 9-Bromofluorene, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.
Immediate Safety and Hazard Information
This compound is classified as a hazardous material requiring careful handling. It is a combustible, corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4]
| Hazard Classification & Physical Properties | Data |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B[1][2] |
| Signal Word | Danger[2][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[1][2][4] |
| Molecular Formula | C₁₃H₉Br[1] |
| Molecular Weight | 245.11 g/mol [1] |
| Form | Powder[2] |
| Melting Point | 101-104 °C[2] |
| Storage Class | 8A - Combustible corrosive hazardous materials[2] |
Operational and Disposal Plan
This plan outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical splash goggles and a face shield.[2]
-
Hand Protection: Wear appropriate protective gloves, such as double nitrile or Viton gloves, to prevent skin exposure.[2][5]
-
Body Protection: A fully-buttoned lab coat.[5]
-
Respiratory Protection: For operations that may generate dust, use a P3 (EN 143) or N95 (US) respirator cartridge.[2][6]
Waste Segregation and Collection
Proper segregation is the most critical step in managing this compound waste. As a brominated organic compound, it must be treated as halogenated organic waste .[7]
-
Designated Waste Container: Collect this compound waste in a designated, compatible container, such as a polyethylene (B3416737) carboy, clearly labeled as "Halogenated Organic Waste".[5][7] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[5]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first waste is added.[8] The label should clearly identify the contents, including "this compound," and list all chemical constituents and their approximate percentages.[8][9]
-
Strict Segregation: Do NOT mix this compound waste with the following:
-
Storage: Keep the waste container tightly closed when not in use.[5][8] Store it in a designated, cool, and well-ventilated satellite accumulation area, away from direct sunlight and sources of ignition.[5][8]
Spill Management
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Ensure proper PPE is worn, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5]
-
Contain the spill and absorb it with an inert, dry material (e.g., vermiculite (B1170534) or sand).
-
Carefully place the absorbent material into a resealable bag or container.[5]
-
Label the container as "Hazardous Waste" with a description of the contents and dispose of it along with other this compound waste.[5]
For large spills, evacuate the area and follow your institution's emergency procedures.
Final Disposal
-
Prohibited Disposal Methods: Never dispose of this compound waste by pouring it down the drain or allowing it to evaporate in a fume hood.[5]
-
Approved Disposal Route: The disposal of contents and containers must be conducted through an approved hazardous waste disposal facility.[3][4] Halogenated organic wastes are typically destroyed via regulated high-temperature incineration.[7]
-
Arranging for Pickup: When the waste container is three-quarters full, arrange for a waste collection from your institution's Environmental Health and Safety (EHS) department.[8]
-
Regulatory Compliance: Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-ブロモフルオレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1940-57-4 Name: this compound [xixisys.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. This compound 98 1940-57-4 [sigmaaldrich.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
Essential Safety and Handling Protocols for 9-Bromofluorene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like 9-Bromofluorene. Adherence to strict safety and disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Immediate Safety Information
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It may also cause an allergic skin reaction.[1] Ingestion can lead to severe damage, and inhalation of dust should be avoided.[4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.[1][4]
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][4] Immediate medical attention is required.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][4][5] Seek immediate medical attention.[1][4]
-
Ingestion: Rinse the mouth with water and do NOT induce vomiting.[1][3][4] Call a physician immediately.[1][4]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1940-57-4 |
| Molecular Formula | C₁₃H₉Br |
| Molecular Weight | 245.11 g/mol [2][6] |
| Melting Point | 101-104 °C[6][7] |
| Hazard Class | 8 (Corrosive solid)[1] |
| GHS Pictogram | GHS05 (Corrosion)[6][7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[2][3][6] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting. The following step-by-step guide outlines the procedural workflow from preparation to disposal.
Step 1: Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Gather Materials: Before starting, ensure all necessary personal protective equipment (PPE) is available and in good condition.
Step 2: Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Use chemical-resistant gloves.[8] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Step 3: Handling and Experimental Protocol
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[4]
-
Prevent Dust Formation: Avoid breathing in the dust.[4] Handle the solid carefully to minimize dust generation.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused this compound and any contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name "this compound."
-
Disposal Procedure: Dispose of the contents and the container at an approved waste disposal plant.[1][4] Do not empty into drains.[4] Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]
Workflow for Handling this compound
Caption: A flowchart outlining the key stages for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1940-57-4 Name: this compound [xixisys.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 9-溴芴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 98 1940-57-4 [sigmaaldrich.com]
- 8. trialsupplies.com.au [trialsupplies.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
